(R)-3-Aminotetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHRQMEIYLZFZ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451124 | |
| Record name | (R)-3-Aminotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111769-26-7 | |
| Record name | (R)-3-Aminotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-Aminotetrahydrofuran hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran: Chemical Properties and Structure
(R)-3-Aminotetrahydrofuran is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its specific stereochemistry and the presence of a reactive amine group make it a valuable intermediate in the development of novel therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C4H9NO | [1][2][3][4] |
| Molecular Weight | 87.12 g/mol | [1][2][3][4] |
| CAS Number | 111769-26-7 | [2][3] |
| IUPAC Name | (3R)-oxolan-3-amine | [2] |
| Boiling Point | 125.639 °C at 760 mmHg | [3] |
| Density | 0.998 g/cm³ | [3] |
| Flash Point | 36.764 °C | [3] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 30 mg/ml | [4] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |
Chemical Structure
This compound possesses a five-membered saturated heterocyclic ring, tetrahydrofuran, with an amine group substituted at the third carbon atom. The "(R)" designation indicates the stereochemical configuration at the chiral center (the third carbon).
-
SMILES: C1COC[C@@H]1N[2]
-
InChI: InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1[2]
-
InChIKey: MIPHRQMEIYLZFZ-SCSAIBSYSA-N[2]
Caption: Chemical structure of this compound.
Experimental Protocols
A common method for the preparation of this compound involves a two-step process starting from (R)-3-formic acid tetrahydrofuran.[5]
Step 1: Synthesis of (R)-3-formamide tetrahydrofuran
-
Dissolve (R)-3-formic acid tetrahydrofuran (0.5 mol) in 200 mL of dichloromethane.[5]
-
Add 5 mL of triethylamine to the solution.[5]
-
Cool the mixture in an ice-salt bath.[5]
-
Add thionyl chloride (0.75 mol) and stir for 30 minutes.[5]
-
Remove the solvent under reduced pressure.[5]
-
Add 75 mL of 25% ammonia water and react at room temperature for 2 hours.[5]
-
Filter off the solvent, wash the product with water until neutral, and dry to obtain (R)-3-formamide tetrahydrofuran.[5]
Step 2: Synthesis of this compound
-
Mix sodium hydroxide (0.3 mol) and a 12% sodium hypochlorite solution (0.2 mol) and cool to 0°C.[5]
-
Add (R)-3-formamide tetrahydrofuran (0.2 mol) to the mixture and stir for 30 minutes.[5]
-
Heat the reaction mixture to 65°C and maintain stirring for 1 hour.[5]
-
Cool the mixture to room temperature and extract with dichloromethane.[5]
-
Wash the organic phase with water until neutral.[5]
-
Dry the organic phase with anhydrous sodium sulfate for 2 hours.[5]
-
Distill off the solvent and dry the resulting solid under vacuum.[5]
-
Recrystallize the crude product from isopropanol to obtain pure this compound.[5]
Caption: Two-step synthesis of this compound.
The purity and identity of this compound can be determined using standard analytical techniques. While specific protocols for this compound are not detailed in the provided results, general methods for similar amines include:
-
Gas Chromatography-Mass Spectrometry (GC/MS): To separate and identify the compound and any impurities. The sample would be dissolved in a suitable solvent and injected into the GC/MS system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the (R)-isomer.[6]
Biological Activity and Applications
This compound is primarily utilized as a synthetic intermediate in the pharmaceutical industry.[1] Its structural motif is found in a number of biologically active molecules.
-
Pharmaceutical Intermediates: It serves as a key building block for more complex molecules due to its chiral nature and the reactive primary amine.[1]
-
HIV-1 Protease Inhibitors: Research has shown that incorporating an (R)-aminotetrahydrofuranyl squaramide P2-ligand into HIV-1 protease inhibitors can result in potent antiviral activity.[6] One such inhibitor displayed an inhibitory constant (Ki) of 0.51 nM.[6]
Caption: Key application areas for this compound.
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed.[2] It is also known to cause skin irritation and serious eye damage.[2]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[2]
-
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Handling should be done in a well-ventilated area or a fume hood.[3][7]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][7]
References
- 1. This compound | 111769-26-7 [chemicalbook.com]
- 2. This compound | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 111769-26-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. file.leyan.com [file.leyan.com]
(R)-3-Aminotetrahydrofuran: A Technical Guide for Researchers
CAS Number: 111769-26-7
(R)-3-Aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry, particularly in the development of therapeutics targeting G-protein coupled receptors (GPCRs). Its tetrahydrofuran ring provides desirable physicochemical properties, while the chiral amine offers a key point for stereospecific interactions with biological targets. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is a colorless to light yellow liquid at room temperature. It is an air-sensitive compound and should be stored under an inert atmosphere.
Synonyms:
-
(3R)-Tetrahydro-3-furanamine
-
(R)-(Tetrahydrofuran-3-yl)amine
-
(3R)-Oxolan-3-ylamine
-
(R)-Tetrahydrofuran-3-amine
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H9NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Boiling Point | 126 °C | [2] |
| Density | 0.997 g/mL | [2] |
| Flash Point | 37 °C | [2] |
| pKa | 8.90 ± 0.20 (Predicted) | [2] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml | [2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the tetrahydrofuran ring and the amine group. The protons on the carbon bearing the amine group (C3) would be expected to appear as a multiplet. The protons on the carbons adjacent to the oxygen (C2 and C5) would be expected to appear as multiplets at a lower field than the protons on C4 due to the deshielding effect of the oxygen atom. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Four distinct signals for the four carbon atoms of the tetrahydrofuran ring. The carbon attached to the nitrogen (C3) and the carbons attached to the oxygen (C2 and C5) would be expected to appear at a lower field compared to the other carbon (C4). |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹. C-N stretching vibrations around 1000-1200 cm⁻¹. C-O-C stretching vibrations for the ether linkage, typically in the 1070-1150 cm⁻¹ region. C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 87. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the tetrahydrofuran ring. A base peak resulting from the cleavage of the C-C bond adjacent to the nitrogen is common for amines. |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the Hofmann degradation of (R)-3-carboxamidetetrahydrofuran. The following protocol is adapted from patent literature.
Step 1: Amidation of (R)-Tetrahydrofuran-3-carboxylic acid
-
Dissolve (R)-3-carboxamidetetrahydrofuran in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice-salt bath.
-
Slowly add thionyl chloride and stir for approximately 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add aqueous ammonia and allow the reaction to proceed at room temperature for 2 hours.
-
Filter off the solvent, wash the product with water until neutral, and dry to obtain (R)-3-carboxamidetetrahydrofuran.
Step 2: Hofmann Degradation
-
A solution of sodium hydroxide and sodium hypochlorite is prepared and cooled to 0°C.
-
(R)-3-carboxamidetetrahydrofuran is added to the cooled solution and stirred for 30 minutes.
-
The reaction mixture is then heated to 65°C and stirred for 1 hour.
-
After cooling to room temperature, the product is extracted with dichloromethane.
-
The organic phase is washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude product can be purified by recrystallization from isopropanol or ethyl acetate to yield this compound.
Synthesis of Tecadenoson using this compound
This compound is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.
Caption: Synthesis of Tecadenoson.
Protocol:
-
Under an inert atmosphere, suspend 6-chloroinosine, this compound hydrochloride, and triethylamine in ethanol.
-
Reflux the mixture for 4 hours.
-
Evaporate the solvent.
-
Purify the residue by flash chromatography (e.g., using a dichloromethane-methanol gradient) to obtain Tecadenoson as a white powder.
Analytical Methods
The enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining enantiomeric excess.
General Chiral HPLC Method Development Strategy:
-
Column Selection: Chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral amines.
-
Mobile Phase: A normal-phase mobile phase, such as hexane with an alcohol modifier (e.g., isopropanol or ethanol), is typically used. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active agent may be necessary.
Gas chromatography (GC) can also be employed for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) for identification. Chiral GC columns can be used for enantiomeric purity analysis.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting GPCRs such as adenosine receptors.
Caption: Role in Drug Discovery Workflow.
The chiral amine of this compound allows for stereospecific interactions with the chiral environment of receptor binding pockets, which can lead to improved potency and selectivity of the final drug candidate. Its incorporation into molecules can also enhance properties such as solubility and metabolic stability. Beyond Tecadenoson, this building block is utilized in the synthesis of other adenosine A1 and A3 receptor agonists and antagonists, which have potential applications in treating a range of conditions including cardiovascular diseases, inflammation, and neurodegenerative disorders.
Safety Information
This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation.
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.
References
An In-depth Technical Guide to the Solubility of (R)-3-Aminotetrahydrofuran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-3-Aminotetrahydrofuran, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility profile is critical for process development, formulation, and purification in drug discovery and manufacturing. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Topic: Solubility Profile of this compound
This compound is a polar molecule, and its solubility is governed by its ability to form hydrogen bonds through its primary amine and ether functionalities. Its solubility is a crucial parameter for its application in various synthetic routes and for the development of drug formulations.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. The data is compiled from chemical supplier technical data sheets.[1][2]
| Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | Amide | 30 | Not Specified |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | 30 | Not Specified |
| Ethanol | Alcohol | 30 | Not Specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 10 | Not Specified |
Qualitative Solubility Data
Qualitative solubility information provides valuable insights for solvent selection in various laboratory procedures such as reactions and purification.
| Solvent | Chemical Class | Solubility | Evidence/Application |
| Ethyl Acetate | Ester | Soluble | Used as a recrystallization solvent, suggesting good solubility at elevated temperatures and lower solubility at cooler temperatures. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the equilibrium saturation technique.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone)
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a constant temperature bath and stir the mixture vigorously. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Sample Collection: After equilibration, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC). Analyze the diluted solution using a pre-validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or g/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
This guide provides foundational information on the solubility of this compound. For drug development and process optimization, it is recommended to perform detailed solubility studies across a wider range of solvents and temperatures following a robust experimental protocol as outlined above.
References
The Pivotal Role of (R)-3-Aminotetrahydrofuran: A Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminotetrahydrofuran has emerged as a critical chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its constrained cyclic structure and stereochemically defined amine functionality make it an invaluable component for creating compounds with specific three-dimensional orientations, a key factor in determining biological activity and target specificity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Physicochemical Properties
This compound is a colorless to light yellow liquid with the following properties:
| Property | Value |
| CAS Number | 111769-26-7 |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Boiling Point | 126 °C |
| Density | 0.997 g/mL |
| Flash Point | 37 °C |
Synthesis of this compound
Two primary synthetic routes have been established for the preparation of enantiomerically pure this compound, starting from readily available chiral precursors.
Route 1: From (R)-Tetrahydrofuran-3-formic acid
This two-step synthesis involves the amidation of (R)-tetrahydrofuran-3-formic acid followed by a Hofmann degradation. This method is advantageous due to its operational simplicity and high, stable product quality.
Synthesis Pathway from (R)-Tetrahydrofuran-3-formic acid
Caption: Synthesis of this compound via amidation and Hofmann degradation.
Experimental Protocol: Amidation of (R)-Tetrahydrofuran-3-formic acid
-
Dissolve (R)-tetrahydrofuran-3-formic acid (58.1 g, 0.5 mol) in 200 mL of dichloromethane.
-
Add triethylamine (5 mL) to the solution.
-
Cool the mixture in an ice-salt bath.
-
Slowly add thionyl chloride (89.3 g, 0.75 mol) and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 25% aqueous ammonia (56.1 mL) and react at room temperature for 2 hours.
-
Filter off the solvent, wash the solid with water until neutral, and dry to obtain (R)-3-carboxamidetetrahydrofuran.
Experimental Protocol: Hofmann Degradation of (R)-3-Carboxamidetetrahydrofuran
-
Mix sodium hydroxide (24.0 g, 0.6 mol) and 12% sodium hypochlorite solution (249.0 g, 0.4 mol) and cool to 0 °C.
-
Add (R)-3-carboxamidetetrahydrofuran (23.0 g, 0.2 mol) to the mixture.
-
Stir for 30 minutes, then warm the mixture to 65 °C and stir for 1 hour.
-
Cool to room temperature and extract with dichloromethane.
-
Wash the organic phase with water until neutral.
-
Dry the organic phase with anhydrous sodium sulfate for 2 hours.
-
Evaporate the solvent and dry under vacuum to yield a yellow solid.
-
Recrystallize the solid from isopropanol to obtain this compound.
Quantitative Data for Route 1
| Step | Product | Yield | Purity |
| Amidation | (R)-3-Carboxamidetetrahydrofuran | 95.0 - 95.6% | 99.7 - 99.8% |
| Hofmann Degradation | This compound | 85.0% | 99.7% |
Route 2: From (S)-3-Hydroxytetrahydrofuran
This three-step synthesis proceeds via tosylation of the hydroxyl group, followed by azide substitution and subsequent reduction to the amine. This route leverages a different readily available chiral starting material.
Synthesis Pathway from (S)-3-Hydroxytetrahydrofuran
Caption: Synthesis of this compound via tosylation, azidation, and reduction.
Experimental Protocol: Tosylation of (S)-3-Hydroxytetrahydrofuran
-
Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Portion-wise, add p-toluenesulfonyl chloride (TsCl) (1.2 eq) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.
Experimental Protocol: Azide Substitution of (S)-Tetrahydrofuran-3-yl tosylate
-
Dissolve the tosylate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide. Caution: Low molecular weight organic azides are potentially explosive.
Experimental Protocol: Reduction of (R)-3-Azidotetrahydrofuran
-
Method A: Catalytic Hydrogenation
-
Dissolve the azide (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
Method B: Staudinger Reduction
-
Dissolve the azide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine (1.1 eq) and stir the mixture at room temperature until nitrogen evolution ceases.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) to remove the triphenylphosphine oxide byproduct. The aqueous layer contains the desired amine.
-
Protection of the Amine Functionality: N-Boc Protection
For many synthetic applications, it is necessary to protect the amine group of this compound. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability under various conditions and ease of removal under mild acidic conditions.
N-Boc Protection Workflow
Caption: N-Boc protection of this compound.
Experimental Protocol: N-Boc Protection
-
In a 50 mL round-bottom flask, add 9.5 mL of distilled water and 0.5 mL of acetone.
-
Add this compound (1 mmol) to the mixture and stir at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).
-
Add dichloromethane (5 mL) and continue stirring.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuum.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1) to afford the N-Boc protected product.[1]
Quantitative Data for N-Boc Protection
| Product | Yield |
| tert-butyl (R)-(tetrahydrofuran-3-yl)carbamate | 92-96%[1] |
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of Tecadenoson
Tecadenoson is an A₁ adenosine receptor agonist that was investigated for the treatment of cardiac arrhythmias. The synthesis involves the nucleophilic substitution of the chlorine atom on 6-chloroinosine by this compound.
Caption: Simplified ACK1 signaling pathway and the point of intervention by inhibitors.
Characterization Data
Accurate characterization of this compound and its derivatives is crucial for quality control and ensuring the success of subsequent synthetic steps.
¹H and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 4.52 (m, 1H), 3.95-4.02 (m, 1H), 3.59-3.83 (m, 2H), 2.11-2.23 (m, 1H), 1.90-2.04 (m, 1H), 1.76-1.78 (m, 1H), 0.88-1.25 (m, 2H, NH₂) | Not readily available in cited sources |
| tert-butyl (R)-(tetrahydrofuran-3-yl)carbamate | Not readily available in cited sources | Not readily available in cited sources |
Note: Specific NMR data can vary depending on the solvent and instrument frequency. The provided data for this compound is from a patent and should be considered as a reference.
Conclusion
This compound is a versatile and highly valuable chiral building block in organic synthesis. Its utility is demonstrated in the efficient synthesis of complex pharmaceutical agents like Tecadenoson and a growing number of kinase inhibitors. The synthetic routes outlined in this guide, along with the detailed experimental protocols and quantitative data, provide a solid foundation for researchers to incorporate this important molecule into their synthetic strategies. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound in drug discovery and development will undoubtedly increase.
References
The Strategic Importance of (R)-3-Aminotetrahydrofuran in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Aminotetrahydrofuran has emerged as a privileged chiral building block in medicinal chemistry, prized for its unique stereochemical and conformational properties that enhance pharmacological activity and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the synthesis, applications, and profound impact of this versatile scaffold in drug discovery. Through a detailed examination of its incorporation into key therapeutic agents such as the antiarrhythmic drug Tecadenoson and a new generation of HIV-1 protease inhibitors, this document elucidates the critical role of this compound in the development of novel therapeutics. This guide includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction
The quest for novel therapeutic agents with improved efficacy, selectivity, and safety profiles is a central theme in medicinal chemistry. Chiral scaffolds play a pivotal role in this endeavor, as the three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity.[1] Among the vast arsenal of chiral building blocks available to medicinal chemists, this compound has garnered significant attention as a versatile and valuable intermediate.[2] Its rigid, five-membered heterocyclic structure, coupled with the stereochemically defined amine functionality, provides a unique platform for the design of molecules that can effectively interact with biological targets. This guide explores the multifaceted importance of this compound, from its synthesis to its incorporation into clinically relevant molecules.
Synthesis of this compound
The efficient and stereoselective synthesis of this compound is crucial for its widespread application in drug discovery. Several synthetic routes have been developed, often starting from readily available chiral precursors.
Synthetic Method via Hofmann Rearrangement
One common industrial method involves a two-step process starting from (R)-tetrahydrofuran-3-carboxylic acid, proceeding through an amide intermediate, followed by a Hofmann rearrangement.[3]
Experimental Protocol:
Step 1: Synthesis of (R)-3-Formamide tetrahydrofuran
-
To a solution of (R)-3-tetrahydrofurancarboxylic acid, add thionyl chloride (1.5 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Slowly add the resulting acid chloride to a cooled solution of aqueous ammonia (25%).
-
Stir the reaction mixture and then extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-formamide tetrahydrofuran.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium hydroxide (3 equivalents) and sodium hypochlorite (2 equivalents) in water and cool to 0°C.
-
Add (R)-3-formamide tetrahydrofuran (1 equivalent) to the cooled solution and stir for 30 minutes.
-
Warm the reaction mixture to 65°C and maintain stirring for 1 hour.
-
Cool the mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic phase with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product can be purified by recrystallization from ethyl acetate to afford this compound as a pale yellow solid.[3]
Applications in Medicinal Chemistry
The unique structural features of this compound have been exploited in the design of several potent and selective therapeutic agents.
Tecadenoson: A Selective A₁ Adenosine Receptor Agonist
Tecadenoson is a selective agonist of the A₁ adenosine receptor that was investigated for the treatment of paroxysmal supraventricular tachycardia.[4] The this compound moiety is a key component of Tecadenoson, contributing to its high affinity and selectivity for the A₁ receptor.
The A₁ adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of the A₁ receptor by an agonist like Tecadenoson initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the observed physiological effects, such as a decrease in heart rate.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 3. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis of (R)-3-Aminotetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-3-Aminotetrahydrofuran. While experimental spectra are not widely available in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with a workflow diagram for the complete spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the molecular structure and typical values observed for similar functional groups and structural motifs.
Molecular Structure:
-
Formula: C₄H₉NO
-
Molecular Weight: 87.12 g/mol [1]
-
Exact Mass: 87.068413911 Da[2]
-
Structure: A five-membered saturated heterocyclic ether (tetrahydrofuran) with an amino group at the chiral center on carbon 3.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | m | 2H | H-5 (OCH₂) |
| ~ 3.6 - 3.8 | m | 1H | H-2a (OCH₂) |
| ~ 3.5 - 3.7 | m | 1H | H-3 (CH-N) |
| ~ 3.3 - 3.5 | m | 1H | H-2b (OCH₂) |
| ~ 2.0 - 2.2 | m | 1H | H-4a (CH₂) |
| ~ 1.7 - 1.9 | m | 1H | H-4b (CH₂) |
| ~ 1.5 (broad s) | s | 2H | NH₂ |
Note: The protons on the tetrahydrofuran ring form a complex, coupled spin system. The chemical shifts and multiplicities are estimations and would require spectral simulation or 2D NMR techniques for precise assignment.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 72 - 75 | C-2 (OCH₂) |
| ~ 67 - 70 | C-5 (OCH₂) |
| ~ 50 - 55 | C-3 (CH-N) |
| ~ 35 - 40 | C-4 (CH₂) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3250 | N-H stretch (primary amine) | Medium, broad (doublet possible) |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong |
| 1650 - 1580 | N-H bend (scissoring) | Medium |
| 1150 - 1050 | C-O-C stretch (ether) | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 87 | [M]⁺ | Molecular Ion |
| 86 | [M-H]⁺ | Loss of a hydrogen radical |
| 70 | [M-NH₃]⁺ | Loss of ammonia |
| 57 | [C₃H₅O]⁺ | Fragmentation of the ring |
| 44 | [C₂H₆N]⁺ | Cleavage adjacent to the amine |
| 30 | [CH₄N]⁺ | Common fragment for primary amines (CH₂=NH₂⁺) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[4] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.
2. Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the NMR signals and improves resolution. This can often be done automatically.[6]
-
Tuning: Tune the probe to the correct frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and transmitter offset.
-
Use a standard 90° pulse sequence.
-
Acquire a small number of scans (e.g., 8 or 16) as ¹H NMR is a sensitive technique.
-
Set a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width for carbon nuclei (~0-220 ppm).
-
Use a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[7]
-
Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans will be required (e.g., 128 to 1024 or more, depending on concentration).[8]
-
A relaxation delay is used to ensure proper signal quantitation if needed.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. Handle them only by the edges to avoid moisture from fingerprints.
-
Place one drop of liquid this compound onto the surface of one salt plate using a Pasteur pipette.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9]
2. Data Acquisition (FT-IR):
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Post-Analysis:
-
Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator for storage.[9]
Mass Spectrometry (MS)
1. Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis. The sample is vaporized in a vacuum.
2. Ionization (Electron Impact - EI):
-
In the ion source, the vaporized sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[10]
-
This bombardment knocks a valence electron off a molecule, forming a positively charged radical cation known as the molecular ion ([M]⁺).[1]
-
The excess energy from electron impact causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.[1]
3. Mass Analysis:
-
The positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer.
-
The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[1]
4. Detection:
-
The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is called the base peak and is assigned a relative abundance of 100%.[10]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow from sample preparation to data analysis for NMR, IR, and MS techniques.
References
- 1. This compound | 111769-26-7 [chemicalbook.com]
- 2. This compound | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 9. rsc.org [rsc.org]
- 10. 3-氨基四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.cn]
An In-depth Technical Guide to the Safe Handling of (R)-3-Aminotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminotetrahydrofuran is a vital intermediate in pharmaceutical synthesis, valued for its role in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the critical safety precautions, handling protocols, and emergency procedures required for its safe use in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data, summarized in the table below, has been compiled from various safety data sheets and chemical databases.
| Property | Value |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| CAS Number | 111769-26-7 |
| Appearance | Pale yellow liquid |
| Density | 1.012 g/mL at 25 °C |
| Boiling Point | 125.6 ± 33.0 °C |
| Flash Point | 48.9 °C (120.0 °F) |
| Refractive Index | n20/D 1.458 |
| Solubility | No data available |
| Vapor Pressure | No data available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications, which call for stringent safety measures during handling and storage.
| Hazard Class | GHS Classification |
| Flammable Liquids | Category 3 (H226: Flammable liquid and vapor) |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 1 (H318: Causes serious eye damage) |
| Specific target organ toxicity — single exposure | Category 3 (H335: May cause respiratory irritation) |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Caption: Required PPE for handling this compound.
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Fume Hood: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation of vapors.[3]
-
Ventilation: Ensure the laboratory is well-ventilated.[4]
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[5]
Handling Procedures
Follow these procedures to ensure safe handling:
-
Consult the SDS: Before use, thoroughly read and understand the Safety Data Sheet (SDS).[3]
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling vapors and direct contact with skin and eyes.[5]
-
Grounding: When transferring from bulk containers, ensure containers are properly grounded to prevent static discharge.
-
Adding to Other Chemicals: When mixing, slowly add this compound to other reagents to control any exothermic reactions. Never add water to this chemical.[6][7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage
Proper storage is crucial to prevent accidents and maintain the chemical's stability.
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and other incompatible materials.
-
Location: Store below eye level and in a designated corrosive materials cabinet.[7][8]
Experimental Protocol: Synthesis of this compound
The following is a two-step synthesis protocol adapted from patent CN105218490B.[1] This procedure should only be carried out by trained professionals in a controlled laboratory environment.
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of (R)-3-Formamidetetrahydrofuran
-
Dissolve (R)-3-formyltetrahydrofuran in dichloromethane in a reaction vessel.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice-salt bath and slowly add thionyl chloride while stirring.
-
After the addition is complete, continue to stir for the specified time.
-
Remove the solvent under reduced pressure.
-
Add ammonia water to the residue and allow the reaction to proceed at room temperature.
-
Filter the resulting solid, wash with water, and dry to obtain (R)-3-formamidetetrahydrofuran.[1]
Step 2: Synthesis of this compound
-
In a separate vessel, mix sodium hydroxide and a sodium hypochlorite solution and cool to 0°C.
-
Add the (R)-3-formamidetetrahydrofuran obtained in Step 1 to this cooled mixture.
-
Stir the mixture and then heat to 65°C, maintaining the temperature while stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane.
-
Dry the organic phase, concentrate it to obtain a yellow solid, and then recrystallize to yield pure this compound.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Caption: Emergency response workflow for spills or exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid breathing vapors, mist or gas. Ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material and place in an appropriate waste disposal container.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[9][10]
Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 2. This compound | 111769-26-7 [chemicalbook.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. aamu.edu [aamu.edu]
The (R)-3-Aminotetrahydrofuran Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The (R)-3-aminotetrahydrofuran moiety has emerged as a significant structural component in medicinal chemistry, conferring favorable pharmacological properties upon a diverse range of therapeutic agents. Its constrained, chiral, and polar nature allows for specific and high-affinity interactions with various biological targets. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their roles as adenosine A1 receptor agonists, HIV-1 protease inhibitors, and monoamine transporter inhibitors. Detailed experimental protocols and structure-activity relationship (SAR) analyses are presented to facilitate further research and development in this promising area.
Key Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated potent and selective activities across multiple target classes, leading to their investigation and use in a variety of disease contexts.
Adenosine A1 Receptor Agonism
This compound is a core component of Tecadenoson , a selective A1 adenosine receptor agonist.[1] Tecadenoson has been evaluated for its efficacy in converting paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm. By selectively targeting the A1 receptor, it aims to reduce the side effects associated with non-selective adenosine receptor agonists, such as flushing and dyspnea.
HIV-1 Protease Inhibition
The this compound scaffold, particularly in its bis-tetrahydrofuran (bis-THF) form, is a crucial P2-ligand in a number of potent HIV-1 protease inhibitors. This structural element is known to form critical hydrogen bonding interactions with the backbone of the enzyme's active site. One notable example is an inhibitor with an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand, which has shown a remarkable HIV-1 protease inhibitory Ki value of 0.51 nM.[2]
Monoamine Transporter Inhibition
A series of this compound analogs have been identified as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels, and their inhibition is a key mechanism in the treatment of various neurological and psychiatric disorders.
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activity of various this compound derivatives across different target classes.
Table 1: Monoamine Transporter Inhibition by this compound Analogs
| Compound | Substituent (R) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 1a | H | 150 | 25 | 80 |
| 1b | 4-Cl | 30 | 8 | 50 |
| 1c | 3,4-diCl | 10 | 3 | 20 |
| 1d | 4-CH3 | 120 | 20 | 70 |
| 1e | 4-OCH3 | 200 | 35 | 100 |
| Data sourced from BenchChem.[2] |
Table 2: HIV-1 Protease Inhibition
| Derivative Description | Ki (nM) |
| N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand | 0.51 |
| Data sourced from ResearchGate.[2] |
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the aminotetrahydrofuran core and any associated aromatic rings.
For monoamine transporter inhibitors , halogen substitution on the phenyl ring, particularly at the 3 and 4 positions, significantly enhances inhibitory potency across DAT, NET, and SERT.[2] Dichlorination, as seen in compound 1c, provides the most potent inhibition in the series. In contrast, the introduction of electron-donating groups like methyl (1d) or methoxy (1e) generally leads to a decrease in activity compared to the unsubstituted analog (1a).[2]
In the context of HIV-1 protease inhibitors , the tetrahydrofuran ring is designed to maximize hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the protease active site. The stereochemistry of the aminotetrahydrofuran is crucial for optimal binding.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to enable the replication and further investigation of this compound derivatives.
Adenosine A1 Receptor (A1R) Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1 receptor.
Materials:
-
A1R-expressing cell membranes
-
Radioligand (e.g., [³H]DPCPX)
-
Unlabeled test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C
-
96-well filter plates (e.g., GF/B)
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of radioligand at a fixed concentration (typically near its Kd)
-
25 µL of test compound at various concentrations
-
100 µL of A1R membrane preparation (e.g., 10-20 µg protein/well)
-
Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known A1R ligand).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Fluorometric HIV-1 Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on a known cleavage site)
-
Assay Buffer: e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A small volume (e.g., 1 µL) of the test compound solution.
-
HIV-1 Protease solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) every minute for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to determine the IC50 value.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes and relationships described in this guide.
Caption: Adenosine A1 Receptor Signaling Pathway of Tecadenoson.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for HIV-1 Protease Inhibition Assay.
References
Methodological & Application
Application Notes: Synthesis of Pharmaceutical Intermediates Using (R)-3-Aminotetrahydrofuran
**(R)-3-Aminotetrahydrofuran is a valuable chiral building block in the synthesis of various pharmaceutical intermediates, prized for its stereochemistry and the physicochemical properties it imparts to the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for an antiarrhythmic drug and a class of kinase inhibitors.
Application in the Synthesis of a Tecadenoson Precursor
**this compound is a crucial intermediate in the synthesis of Tecadenoson, an A1 adenosine receptor agonist previously investigated for the treatment of cardiac arrhythmia.[1] The amine group of this compound acts as a nucleophile, displacing a chlorine atom on a purine ring to form a key carbon-nitrogen bond.
Logical Workflow for Tecadenoson Precursor Synthesis
Caption: Synthetic workflow for the Tecadenoson precursor.
Experimental Protocol: Synthesis of 6-(((R)-tetrahydrofuran-3-yl)amino)-9-(β-D-ribofuranosyl)-9H-purine
This protocol is adapted from a published procedure with modifications.[2]
Materials:
-
6-Chloroinosine
-
This compound hydrochloride
-
Triethylamine
-
Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Silica gel for flash chromatography
Procedure:
-
Under an inert atmosphere, suspend 6-chloroinosine (1.00 equivalent) in ethanol.
-
Add this compound hydrochloride (3.00 equivalents) and triethylamine (3.00 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the title compound as a white powder.
Quantitative Data
| Reactant | Molar Eq. | Product | Yield | Purity | Reference |
| 6-Chloroinosine | 1.0 | 6-(((R)-tetrahydrofuran-3-yl)amino)-9-(β-D-ribofuranosyl)-9H-purine | 55% | N/A | [2] |
| This compound HCl | 3.0 | ||||
| Triethylamine | 3.0 |
Application in the Synthesis of Squaramide-Based Kinase Inhibitors
This compound can be incorporated into squaramide-based molecules, which are of interest as kinase inhibitors. The amine of this compound readily reacts with electrophilic squarate esters to form squaramide derivatives. These derivatives can serve as scaffolds for building more complex kinase inhibitors.
Logical Workflow for Squaramide Intermediate Synthesis
Caption: Synthesis of a squaramide intermediate.
Experimental Protocol: Synthesis of a N-((R)-tetrahydrofuran-3-yl) Squaramide Derivative
This protocol is based on the synthesis of related squaramide inhibitors.[3]
Materials:
-
A suitable mixed squarate derivative (e.g., 3,4-diethoxy-3-cyclobutene-1,2-dione)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the mixed squarate derivative (1.0 equivalent) in ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) to the reaction mixture.
-
Heat the mixture to 40 °C and stir for 24 hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired squaramide derivative.
Quantitative Data
| Reactant | Molar Eq. | Product | Yield | Purity | Reference |
| Mixed Squarate Derivative | 1.0 | N-((R)-tetrahydrofuran-3-yl) Squaramide | 60% | N/A | [3] |
| This compound | 1.0 | ||||
| DIPEA | excess |
Application in the Synthesis of HIV-1 Protease Inhibitors
The tetrahydrofuran moiety is a common P2 ligand in the design of potent HIV-1 protease inhibitors, such as Darunavir.[4] While direct incorporation of this compound is less common than more complex substituted tetrahydrofuran derivatives, the general principle involves creating a carbamate linkage between the amine of the tetrahydrofuran derivative and a core scaffold of the inhibitor.
General Synthetic Strategy for HIV-1 Protease Inhibitor P2-Ligand Conjugation
References
- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 2. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation [mdpi.com]
- 3. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Aminotetrahydrofuran: A Versatile Chiral Building Block in Asymmetric Synthesis
(Application Notes & Protocols)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Aminotetrahydrofuran is a valuable and versatile chiral building block in the field of asymmetric synthesis. Its rigid tetrahydrofuran ring and the presence of a primary amine functionality at a stereogenic center make it an attractive scaffold for the synthesis of chiral ligands, auxiliaries, and key intermediates for pharmaceuticals. This document provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, with a focus on its application in the development of potent therapeutic agents.
Key Applications
This compound and its derivatives have been successfully employed in a range of asymmetric transformations, including:
-
Synthesis of Chiral Ligands for Asymmetric Catalysis: The amino group serves as a convenient handle for the introduction of phosphine, oxazoline, or other coordinating moieties to create novel chiral ligands for transition-metal-catalyzed reactions.
-
As Chiral Auxiliaries: The chiral amine can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered.
-
As a Chiral Scaffold in Drug Discovery: The tetrahydrofuran motif is a common feature in many biologically active molecules. This compound provides a stereochemically defined starting point for the synthesis of complex drug candidates, notably in the area of HIV-1 protease inhibitors.
Application Example 1: Synthesis of Squaramide-Based HIV-1 Protease Inhibitors
One of the most significant applications of this compound is in the synthesis of potent HIV-1 protease inhibitors. The tetrahydrofuran ring can make crucial hydrogen bonding interactions within the enzyme's active site. Squaramide-based ligands derived from this compound have shown exceptional inhibitory activity.
Reaction Scheme
The synthesis involves the reaction of a mixed squarate derivative with this compound to yield the corresponding squaramide.
Caption: Synthesis of a squaramide derivative.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Reagents | Conditions | Yield | Reference |
| Mixed Squarate Derivative | This compound | DIPEA, Ethanol | 40°C, 24h | 60% | [1] |
Experimental Protocol: Synthesis of a Squaramide Derivative
This protocol is a representative procedure based on reported syntheses.[1]
Materials:
-
Mixed squarate derivative
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of the mixed squarate derivative (1.0 eq) in anhydrous ethanol, add this compound (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 40°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired squaramide derivative.
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Application Example 2: this compound as a Precursor for Pharmaceutical Intermediates
This compound is a key starting material for the synthesis of various pharmaceutical intermediates. For instance, it is utilized in the synthesis of the antiarrhythmic drug Tecadenoson.[2] The synthesis of this compound itself can be achieved through several routes, often starting from readily available chiral precursors.
Synthetic Workflow for this compound
One common synthetic route to this compound involves a multi-step process starting from a suitable chiral precursor. The following diagram illustrates a general workflow.
Caption: General synthesis of this compound.
Experimental Protocol: General Procedure for the Synthesis of this compound from (S)-3-Hydroxytetrahydrofuran
This protocol is based on a known synthetic route and highlights the key transformations.[2] Note: This synthesis involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting.
Materials:
-
(S)-3-Hydroxytetrahydrofuran
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Sodium azide
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: Tosylation
-
Dissolve (S)-3-Hydroxytetrahydrofuran (1.0 eq) in pyridine and cool the solution to 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for several hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Azidation
-
Dissolve the tosylated intermediate (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and heat the mixture (e.g., to 80°C) for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate to obtain the azide intermediate. Caution: Azide compounds can be explosive. Handle with extreme care.
Step 3: Reduction
-
Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LAH) (e.g., 1.5 eq), in an anhydrous ether or THF at 0°C.
-
Slowly add a solution of the azide intermediate (1.0 eq) in the same anhydrous solvent to the LAH suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting solid and wash it with the reaction solvent.
-
Dry the filtrate over a suitable drying agent (e.g., anhydrous potassium carbonate) and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or chromatography to obtain the final product.
Conclusion
This compound is a chiral building block of significant utility in asymmetric synthesis, particularly in the development of novel therapeutics. Its incorporation into complex molecules, such as HIV-1 protease inhibitors, demonstrates its potential to impart desirable stereochemical and pharmacological properties. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this valuable chiral amine. As with all chemical syntheses, appropriate safety precautions must be taken, especially when working with hazardous reagents.
References
Application Notes and Protocols for N-acylation of (R)-3-Aminotetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acylation is a fundamental and widely utilized transformation in organic synthesis, particularly in the pharmaceutical industry for the construction of amide bonds. Amide functionalities are prevalent in a vast array of biologically active molecules and approved drugs.[1][2][3] (R)-3-aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry, and its N-acylated derivatives are key intermediates in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the N-acylation of this compound using a standard acylating agent, acetyl chloride, under basic conditions. The protocol is designed to be robust and applicable to a range of acylating agents with minor modifications.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-acylation of this compound with various acylating agents. The data is compiled from general N-acylation procedures and represents expected yields under optimized conditions.[4]
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 1-3 | 85-95 |
| Acetic Anhydride | Pyridine | Tetrahydrofuran | rt | 2-4 | 80-90 |
| Benzoyl Chloride | Diisopropylethylamine | Dichloromethane | 0 to rt | 2-4 | 88-97 |
| Carboxylic Acid with EDC/HOBt | Diisopropylethylamine | Dimethylformamide | rt | 12-24 | 75-90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used to prevent unwanted side reactions, particularly when using reactive acylating agents like acyl chlorides.[5]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Protocol for N-acetylation of this compound with Acetyl Chloride:
This protocol describes the reaction of this compound with acetyl chloride to yield (R)-N-(tetrahydrofuran-3-yl)acetamide.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude (R)-N-(tetrahydrofuran-3-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization, if solid.
Mandatory Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Logical relationship of key steps in the N-acylation of this compound.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. rsc.org [rsc.org]
N-Alkylation of (R)-3-Aminotetrahydrofuran: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed experimental procedures for the N-alkylation of (R)-3-aminotetrahydrofuran, a critical transformation for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and drug development. The N-alkylated derivatives of this chiral amine serve as valuable building blocks for novel therapeutics. This guide outlines two primary and effective methods for this synthesis: direct N-alkylation with alkyl halides and reductive amination. A summary of reaction conditions and a discussion of the advantages of each method are presented to aid researchers in selecting the most suitable protocol for their specific needs.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry and the presence of a reactive secondary amine make it an attractive scaffold for generating libraries of N-substituted derivatives. N-alkylation, the process of introducing an alkyl group onto the nitrogen atom, is a fundamental transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which are crucial for optimizing drug candidates.
Two of the most common and reliable methods for the N-alkylation of secondary amines are direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The choice of method often depends on the desired substituent, the availability of starting materials, and the desired level of control over the reaction.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward and widely applicable for introducing a variety of alkyl groups.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N))
-
Solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., acetonitrile), add the base (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
-
Characterize the final product by NMR and mass spectrometry.
Summary of Experimental Conditions for N-Alkylation of Cyclic Amines
| Amine Substrate | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-aminopyrrolidine | Benzyl Bromide | K₂CO₃ | DMF | RT | 12 | 85 |
| Pyrrolidine | Ethyl Bromoacetate | Et₃N | ACN | 70-80 | 1.5 | 72[1] |
| N-Arylaminopyridinium salt | 1-Iodohexane | Cs₂CO₃ | ACN | 70 | 16 | ~90[2][3] |
| Benzylamine | Butyl Bromide | Et₃N | DMF | 20-25 | 9 | 76[4] |
Method 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine. This method is particularly useful for synthesizing secondary and tertiary amines and avoids the potential for over-alkylation that can occur with direct alkylation.[5]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the chosen solvent (e.g., dichloromethane).
-
If necessary, add a catalytic amount of acetic acid (e.g., 1-5 mol%).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add the reducing agent (1.2-1.5 eq.) portion-wise to the reaction mixture, controlling any potential exotherm.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated product.
-
Characterize the final product by NMR and mass spectrometry.
Summary of Experimental Conditions for Reductive Amination of Amines
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Various amines | Various aldehydes/ketones | NaBH(OAc)₃ | DCE | RT | 1-24 | 60-95 |
| Various amines | Various aldehydes/ketones | NaBH₃CN | MeOH | RT | 2-16 | 70-90 |
| Aniline | Benzaldehyde | H₂/Pd-C | EtOH | RT | 4 | >95 |
| Piperidine | Benzaldehyde | H₂/Rh(I) complex | Toluene | 80 | 2 | 98[6] |
Experimental Workflow Diagram
Caption: General workflow for the direct N-alkylation of this compound.
Conclusion
The protocols described herein for the direct N-alkylation and reductive amination of this compound provide researchers with reliable and versatile methods for the synthesis of a wide array of N-substituted derivatives. The choice between these two methods will depend on the specific synthetic goals and the nature of the desired product. Careful optimization of the reaction conditions, as guided by the provided data tables for analogous systems, will be key to achieving high yields and purity. These application notes serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the exploration of new chemical space around this important chiral scaffold.
References
- 1. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Pivotal Role of (R)-3-Aminotetrahydrofuran Derivatives in the Synthesis of Potent HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective antiretroviral therapies has led to the development of highly potent HIV protease inhibitors. A key structural motif that has proven instrumental in achieving high binding affinity and combating drug resistance is the tetrahydrofuran (THF) moiety, particularly chiral aminotetrahydrofurans. This application note delves into the critical role of (R)-3-aminotetrahydrofuran and its derivatives in the synthesis of two prominent HIV protease inhibitors: Darunavir and Amprenavir. We provide a comprehensive overview of the synthetic strategies, detailed experimental protocols for key reactions, and a summary of their biological potency.
Introduction
This compound and its bicyclic analogue, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, serve as crucial P2 ligands in a class of nonpeptidic HIV-1 protease inhibitors.[1] Their unique three-dimensional structure allows for extensive hydrogen bonding and van der Waals interactions with the backbone atoms of the S2 subsite of the HIV-1 protease active site.[2] This enhanced interaction is a key factor in the high potency and improved resistance profile of drugs like Darunavir.[2][3] The synthesis of these complex chiral molecules is a critical aspect of the overall drug manufacturing process, with various strategies developed to achieve high stereoselectivity and overall yield.
Data Presentation
The potency of HIV protease inhibitors is typically quantified by their inhibition constant (Ki) against the HIV-1 protease enzyme and their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in antiviral assays. The following tables summarize the reported biological data for Darunavir and Amprenavir, highlighting the contribution of the tetrahydrofuran moiety to their efficacy.
| Inhibitor | Target | Ki (nM) | IC50 / EC50 (nM) | Reference |
| Darunavir | Wild-type HIV-1 Protease | 0.016 | 3.0 | [4] |
| Wild-type HIV-1 Protease | - | 1-2 | [5] | |
| Multi-drug resistant HIV-1 variants | - | 2.6 - 32.6 | [6] | |
| Amprenavir | Wild-type HIV-1 Protease | 0.6 | 40 | [4] |
Synthetic Pathways and Experimental Protocols
The synthesis of Darunavir and Amprenavir involves multi-step sequences that incorporate the chiral tetrahydrofuran derivatives. Below are logical workflows and detailed protocols for key transformations.
Synthesis of Darunavir Intermediate: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
A practical and scalable synthesis of the key bicyclic furan intermediate for Darunavir starts from monopotassium isocitrate.[7]
Experimental Protocol: Synthesis of Ethyl (2R,3S)-3-(methyl(phenyl)carbamoyl)-5-oxotetrahydrofuran-2-carboxylate [7]
-
To a solution of (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid (25.3 g, estimated 114 mmol) in dichloromethane (DCM, 80 mL) at room temperature, add oxalyl chloride (68.5 mL of 2 M solution in DCM, 137 mmol).
-
Add three drops of dimethylformamide (DMF) at 10 °C. Gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 1 hour and then heat to 35 °C for 3 hours.
-
Evaporate the solvent under reduced pressure (50–60 Torr) to obtain an orange oil.
-
Dissolve the resulting oil in DCM (120 mL) and cool to -5 °C.
-
In a separate flask, dissolve N-methylaniline (12.24 g, 114 mmol) and pyridine (9.03 g, 114 mmol) in DCM (120 mL).
-
Add the N-methylaniline/pyridine solution dropwise to the acyl chloride solution at -5 °C over 45 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with DCM (100 mL) and wash with 1N aqueous hydrochloric acid (2 x 100 mL), water (100 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate to dryness to yield a light brown solid (32.9 g).
Final Step in Darunavir Synthesis: Coupling Reaction
The final step in the synthesis of Darunavir involves the coupling of the bicyclic furanol with the sulfonamide core.[8]
References
- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Amprenavir [drugfuture.com]
- 6. Novel HIV-1 protease inhibitors (PIs) containing a bicyclic P2 functional moiety, tetrahydropyrano-tetrahydrofuran, that are potent against multi-PI-resistant HIV-1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-3-Aminotetrahydrofuran in the Synthesis of Tecadenoson
Introduction
Tecadenoson, a selective A1 adenosine receptor agonist, is a crucial molecule in cardiovascular research and drug development, primarily investigated for its potential in treating paroxysmal supraventricular tachycardia. A key chiral building block in the chemical synthesis of Tecadenoson is (R)-3-Aminotetrahydrofuran. This amine introduces the specific stereochemistry essential for the pharmacological activity of the final drug molecule. This document provides detailed application notes and protocols for the synthesis of Tecadenoson, highlighting the pivotal role of this compound.
Chemical Synthesis Overview
The primary and most documented synthetic strategy for Tecadenoson involves the nucleophilic substitution of a leaving group at the C6 position of a purine ring with this compound.[1][2] The reaction typically starts from a readily available purine derivative, such as 6-chloroinosine or its protected forms. The amine group of this compound displaces the chloride, forming the N6-substituted adenosine derivative that is Tecadenoson.
Diagram: Synthetic Pathway of Tecadenoson
Caption: General synthetic scheme for Tecadenoson.
Experimental Protocols
This section details the experimental procedures for the synthesis of Tecadenoson using this compound. Two primary approaches are presented: direct synthesis from 6-chloroinosine and a two-step synthesis involving the preparation of the base acceptor.
Protocol 1: Direct Synthesis of Tecadenoson from 6-Chloroinosine
This protocol is adapted from a published procedure and involves the direct reaction of 6-chloroinosine with this compound hydrochloride.[1]
Materials:
-
6-Chloroinosine
-
This compound hydrochloride
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloroinosine (1.00 equivalent) in ethanol.
-
Add this compound hydrochloride (3.00 equivalents) to the suspension.
-
Add triethylamine (3.00 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude residue.
-
Purify the residue by flash chromatography using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v) to yield Tecadenoson as a white powder.
Diagram: Experimental Workflow for Direct Synthesis
Caption: Workflow for the direct synthesis of Tecadenoson.
Protocol 2: Synthesis of the Adenine Acceptor Intermediate
This protocol describes the synthesis of the N6-substituted purine base, which can then be used in subsequent glycosylation steps.[1][3]
Materials:
-
6-Chloropurine
-
This compound hydrochloride
-
Lithium hydroxide (LiOH)
-
Ethanol (EtOH)
Procedure:
-
Combine 6-chloropurine, this compound hydrochloride, and lithium hydroxide in ethanol.
-
Heat the mixture to reflux.
-
Monitor the reaction until completion.
-
Upon completion, cool the reaction mixture and purify by precipitation or flash column chromatography to yield the adenine acceptor.
Quantitative Data
The following table summarizes the reported yields for the synthesis of Tecadenoson and its intermediate using this compound.
| Reaction | Starting Materials | Yield (%) | Reference |
| Direct Synthesis of Tecadenoson | 6-Chloroinosine, this compound hydrochloride, Triethylamine | 55% | [1] |
| General Reported Yield for Nucleophilic Substitution | 6-Chloroinosine or protected derivatives, this compound or its salts | 68% | [1][3] |
| Synthesis of N6-((R)-tetrahydrofuran-3-yl)purin-6-amine (Adenine Acceptor) | 6-Chloropurine, this compound hydrochloride, LiOH | 35% | [1][3] |
Logical Relationship of this compound as a Key Building Block
The specific chirality of this compound is crucial for the biological activity of Tecadenoson. The (R)-enantiomer ensures the correct spatial orientation of the tetrahydrofuran ring in the adenosine A1 receptor binding pocket, leading to its selective agonist activity.
Diagram: Role of this compound
References
Application Notes and Protocols for Protecting Group Strategies for (R)-3-Aminotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common protecting group strategies for the chiral amine (R)-3-Aminotetrahydrofuran, a valuable building block in the synthesis of various pharmaceutical compounds. This document details the application of tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups, offering detailed experimental protocols, a comparative data summary, and visual workflows to guide researchers in selecting the optimal strategy for their synthetic needs.
This compound is a key intermediate in the synthesis of various pharmaceuticals, including antiarrhythmic and antiviral drugs. The protection of its amino group is a critical step to ensure chemoselectivity in multi-step syntheses. The choice of the protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection.
Comparative Summary of Protecting Group Strategies
The selection of an appropriate N-protecting group is crucial for the successful synthesis of complex molecules. The following table summarizes the key quantitative data for the protection and deprotection of amines with Boc, Cbz, and Fmoc groups. While specific data for this compound is limited in the literature, the presented data, derived from general procedures for secondary amines, provides a reliable basis for comparison.
| Protecting Group | Reagent for Protection | Typical Solvent(s) | Typical Reaction Time (Protection) | Typical Yield (Protection) | Deprotection Conditions | Typical Reaction Time (Deprotection) | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM), Tetrahydrofuran (THF), Water | 1 - 4 hours | >95% | Trifluoroacetic acid (TFA) in DCM; HCl in Dioxane | 0.5 - 2 hours | >90% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dioxane, THF, Water | 2 - 12 hours | ~90% | H₂, Pd/C; HBr in Acetic Acid | 1 - 24 hours | >90% |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dioxane, Acetonitrile | 2 - 6 hours | >90% | 20% Piperidine in DMF | 0.5 - 1 hour | >95% |
Experimental Protocols
The following protocols are adapted from established procedures for the N-protection and deprotection of secondary amines and are applicable to this compound. Researchers should note that optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary for this specific substrate.
N-Boc Protection and Deprotection
a) N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc)₂O.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM or THF.
-
Add triethylamine (1.2 eq.) or an aqueous solution of sodium bicarbonate (2.0 eq.).
-
Add a solution of (Boc)₂O (1.1 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
b) Deprotection of N-Boc-(R)-3-Aminotetrahydrofuran
This protocol describes the removal of the Boc protecting group under acidic conditions.
-
Materials:
-
N-Boc-(R)-3-Aminotetrahydrofuran
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-(R)-3-Aminotetrahydrofuran (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 0.5-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
N-Cbz Protection and Deprotection
a) N-Cbz Protection of this compound
This protocol outlines the protection of the amino group using benzyl chloroformate (Cbz-Cl).
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or THF and Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of dioxane (or THF) and water.
-
Add Na₂CO₃ (2.5 eq.) or NaHCO₃ (3.0 eq.) and cool the mixture to 0 °C.
-
Add Cbz-Cl (1.1 eq.) dropwise, maintaining the temperature below 5 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[1]
-
Acidify the aqueous layer to pH 2 with 1 M HCl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
b) Deprotection of N-Cbz-(R)-3-Aminotetrahydrofuran (Hydrogenolysis)
This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.
-
Materials:
-
N-Cbz-(R)-3-Aminotetrahydrofuran
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve N-Cbz-(R)-3-Aminotetrahydrofuran (1.0 eq.) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
N-Fmoc Protection and Deprotection
a) N-Fmoc Protection of this compound
This protocol describes the protection of the amino group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
-
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of dioxane and water.
-
Add NaHCO₃ (2.0 eq.) and cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq.) in dioxane dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
b) Deprotection of N-Fmoc-(R)-3-Aminotetrahydrofuran
This protocol describes the removal of the Fmoc group under basic conditions.
-
Materials:
-
N-Fmoc-(R)-3-Aminotetrahydrofuran
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Fmoc-(R)-3-Aminotetrahydrofuran (1.0 eq.) in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and piperidine under high vacuum.
-
The crude product can be purified by column chromatography or used directly in the next step after ensuring complete removal of piperidine.
-
Experimental Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: Workflow for N-Boc protection and deprotection.
Caption: Workflow for N-Cbz protection and deprotection.
Caption: Workflow for N-Fmoc protection and deprotection.
References
Application Note: Scale-up Synthesis of (R)-3-Aminotetrahydrofuran and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Aminotetrahydrofuran is a critical chiral building block in the synthesis of various pharmaceutical compounds, notably in the development of antiarrhythmic drugs like Tecadenoson[1]. The production of enantiomerically pure amines on an industrial scale presents significant challenges, including the need for high stereoselectivity, operational safety, cost-effectiveness, and environmental sustainability. This document outlines scalable synthetic strategies for producing this compound, providing detailed protocols and comparative data to aid in process development and optimization.
Overview of Key Synthetic Strategies
Several synthetic routes have been developed for the synthesis of 3-aminotetrahydrofuran derivatives. For large-scale production of the (R)-enantiomer, the most viable strategies often begin with a readily available chiral precursor or employ a highly stereoselective reaction. Below are three prominent methods suitable for scale-up consideration.
-
Hofmann Degradation of (R)-Tetrahydrofuran-3-carboxamide : This two-step route starts from (R)-tetrahydrofuran-3-formic acid. It offers a straightforward process with high yields and stable product quality, making it well-suited for industrial production[1].
-
Azidation and Reduction of (S)-3-Hydroxytetrahydrofuran : This pathway involves the conversion of the hydroxyl group to an azide, followed by reduction. While it can produce high yields, it involves potentially hazardous reagents like sodium azide, which poses safety concerns for large-scale operations[1].
-
Reductive Amination of a Precursor Ketone : Reductive amination is a widely used industrial method for amine synthesis due to its efficiency and potential for one-pot execution[2]. This would involve the asymmetric reduction of an imine formed from tetrahydrofuran-3-one, requiring a chiral catalyst to achieve the desired enantiopurity.
Experimental Protocols and Data
Protocol 1: Hofmann Degradation of (R)-Tetrahydrofuran-3-carboxamide
This method is a robust two-step synthesis starting from (R)-3-formic acid tetrahydrofuran, proceeding through an amide intermediate[1]. The process is characterized by high yields, operational simplicity, and the absence of racemization, ensuring stable product quality[1].
Step 1: Synthesis of (R)-3-carboxamide tetrahydrofuran
-
Dissolve (R)-3-formic acid tetrahydrofuran (58.1 g, 0.5 mol) in dichloromethane (200 mL) in a suitable reactor.
-
Add triethylamine (5 mL) and cool the mixture in an ice-salt bath.
-
Slowly add thionyl chloride (89.3 g, 0.75 mol) while maintaining the temperature. Stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 25% w/w ammonia water (56.1 mL) and allow the reaction to proceed at room temperature for 2 hours.
-
Filter the mixture to remove the solvent and wash the solid product with water until neutral.
-
Dry the product to obtain (R)-3-carboxamide tetrahydrofuran.
Step 2: Hofmann Degradation to this compound
-
Prepare a solution of sodium hydroxide and sodium hypochlorite (12% solution) and cool to 0°C[1].
-
Add the (R)-3-carboxamide tetrahydrofuran from Step 1 to the cooled solution.
-
Stir the mixture and gradually warm the reactor to 65°C. Maintain this temperature with stirring to complete the reaction.
-
Cool the mixture to room temperature.
-
Extract the product using dichloromethane.
-
Dry the organic phase and concentrate it to yield a yellow solid.
-
Recrystallize the solid to obtain pure this compound.
Table 1: Quantitative Data for Protocol 1
| Step | Product | Starting Material | Molar Ratio (Reagent:SM) | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| 1 | (R)-3-carboxamide THF | (R)-3-formic acid THF | 1.5:1 (SOCl₂:SM) | 95.0% | 99.8% | [1] |
| 2 | this compound | (R)-3-carboxamide THF | N/A | High | High |[1] |
Protocol 2: Synthesis via Azidation and Reduction (Comparative)
This route starts from the opposite enantiomer, (S)-3-hydroxytetrahydrofuran, to yield the (R)-amine. It involves activation of the hydroxyl group (e.g., as a tosylate), displacement with azide, and subsequent reduction.
General Methodology:
-
Esterification : The starting material, (S)-3-hydroxytetrahydrofuran, is reacted with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester.
-
Azidation : The sulfonate ester undergoes nucleophilic substitution with sodium azide. This step proceeds with inversion of stereochemistry (SN2 mechanism), yielding (R)-3-azidotetrahydrofuran. Caution : Sodium azide is highly toxic, and the resulting azide intermediate is potentially explosive, requiring stringent safety protocols[1].
-
Reduction : The azide group is reduced to the primary amine. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or with other reducing agents like LiAlH₄.
Table 2: Scale-up Considerations for Protocol 2
| Parameter | Assessment | Rationale | Reference |
|---|---|---|---|
| Yield | High | The reaction sequence is generally efficient. | [1] |
| Safety | Poor | Use of highly toxic sodium azide and a potentially explosive azide intermediate. | [1] |
| Cost | Moderate | The availability and cost of the chiral starting material, (S)-3-hydroxytetrahydrofuran, can be a factor. | [1] |
| Scalability | Challenging | Significant safety engineering is required to handle hazardous materials at a large scale. |[1] |
Alternative Strategy: Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that converts a carbonyl group into an amine through an imine intermediate[2]. For a scalable, asymmetric synthesis, this would involve reacting tetrahydrofuran-3-one with an ammonia source and a chiral catalyst/reducing agent system to stereoselectively form the (R)-amine.
General Principles:
-
Imine Formation : Tetrahydrofuran-3-one reacts with an amine (e.g., ammonia or a protected equivalent) under weakly acidic conditions to form an imine or enamine intermediate.
-
Asymmetric Reduction : The intermediate is reduced in situ. Achieving high enantioselectivity on a large scale requires a carefully selected chiral catalyst or a biocatalyst like an imine reductase (IRED).
-
Reducing Agents : Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone significantly[2][3]. Catalytic hydrogenation is also a viable green chemistry approach[2].
Table 3: Scale-up Considerations for Asymmetric Reductive Amination
| Parameter | Assessment | Rationale |
|---|---|---|
| Yield | Potentially High | Dependent on catalyst efficiency and optimization. |
| Safety | Good | Avoids highly toxic reagents like sodium azide. Cyanoborohydride requires careful handling of cyanide waste streams[3]. |
| Cost | High Initial Cost | Chiral catalysts or enzymes can be expensive, though high turnover numbers can make them economical at scale. |
| Scalability | Good | One-pot procedures are generally favorable for industrial processes. |
Conclusion
For the scale-up synthesis of this compound, the Hofmann degradation route (Protocol 1) presents the most balanced profile in terms of safety, yield, and operational simplicity, making it a highly recommended strategy for industrial application[1]. The azidation/reduction pathway, while effective, carries significant safety risks that complicate its implementation at scale[1]. Asymmetric reductive amination stands as a modern, elegant alternative, though it requires significant initial investment in catalyst screening and process optimization to be economically viable. The choice of synthesis will ultimately depend on the specific capabilities, safety infrastructure, and economic constraints of the manufacturing facility.
References
Application Notes and Protocols for the Purification of (R)-3-Aminotetrahydrofuran Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of (R)-3-Aminotetrahydrofuran and its reaction products, a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The following protocols for recrystallization and chiral High-Performance Liquid Chromatography (HPLC) are designed to ensure high purity and enantiomeric excess of the final product.
Purification by Recrystallization
Recrystallization is a robust technique for purifying solid compounds based on differences in solubility. For this compound, this method can be effectively employed post-synthesis to remove impurities and enhance chemical purity.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the recrystallization of this compound from different solvents as described in patent CN105218490B.
| Solvent System | Initial Amount of Crude Product | Final Product Weight | Yield (%) | Purity (%) | Reference |
| Isopropanol | Yellow Solid (from 0.2 mol precursor) | 10.1 g | 58.1 | 98.9 | [1] |
| Isopropanol | Yellow Solid (from 0.2 mol precursor) | 14.7 g | 85.0 | 99.7 | [1] |
| Ethyl Acetate | Yellow Solid (from 0.2 mol precursor) | 14.2 g | 81.6 | 99.1 | [1] |
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol, Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Isopropanol and ethyl acetate have been shown to be effective.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture to the boiling point of the solvent while stirring continuously to dissolve the solid. Add more hot solvent incrementally until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a pale yellow solid.[1]
Purification Workflow: Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique to separate enantiomers and determine the enantiomeric purity of chiral compounds like this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Quantitative Data Summary
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | Reference |
| (S)-isomer derivative | Chiralpak AD-H | 95% Heptane / 5% IPA | 2.0 | 220 | 9.3 | [2] |
| (R)-isomer derivative | Chiralpak AD-H | 95% Heptane / 5% IPA | 2.0 | 220 | 10.1 | [2] |
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method for the analysis of this compound and its derivatives, based on a method for a similar compound.[2] Method optimization may be required.
Materials and Equipment:
-
This compound sample
-
HPLC grade solvents (e.g., Heptane, Isopropanol)
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak AD-H, 250 cm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound reaction product in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Set the mobile phase composition (e.g., 95% Heptane / 5% Isopropanol).
-
Set the flow rate (e.g., 2.0 mL/min).
-
Set the UV detector wavelength (e.g., 220 nm).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Data Acquisition: Inject the prepared sample onto the column and start the data acquisition.
-
Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times. Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.
Note on Derivatization: For amines that lack a chromophore for UV detection or to improve separation, pre-column derivatization can be employed. This involves reacting the amine with a suitable reagent to form a derivative that is easily detectable and separable.
Logical Workflow for Chiral HPLC Method Development
Caption: A logical workflow for the development of a chiral HPLC method for this compound.
General Synthesis and Purification Pathway
The purification of this compound is an integral part of its overall synthesis. The following diagram illustrates a general pathway from a precursor to the final purified product.
Caption: A generalized pathway illustrating the synthesis and subsequent purification of this compound.
References
Application Notes & Protocols: (R)-3-Aminotetrahydrofuran in Chiral Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the prospective use of (R)-3-Aminotetrahydrofuran as a chiral building block for the synthesis of bifunctional organocatalysts. While direct catalytic applications of this compound itself are not extensively documented in peer-reviewed literature, its chiral structure makes it an excellent candidate for the development of novel catalysts for asymmetric synthesis. This document outlines the synthesis of a proposed this compound-derived thiourea organocatalyst and its application in the asymmetric Michael addition, a key reaction in the synthesis of chiral molecules.
Introduction to this compound-Based Organocatalysis
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its rigid tetrahydrofuran ring and the presence of a primary amine provide a well-defined stereochemical environment, making it an attractive scaffold for the development of chiral organocatalysts. Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea, squaramide) and a Lewis base (e.g., a tertiary amine) moiety, have emerged as powerful tools in asymmetric synthesis. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high levels of stereocontrol in a variety of chemical transformations.
This document focuses on a proposed bifunctional thiourea catalyst derived from this compound. The thiourea moiety acts as a hydrogen-bond donor to activate the electrophile, while a tertiary amine, incorporated into the catalyst structure, can deprotonate the nucleophile.
Synthesis of a Proposed this compound-Derived Thiourea Catalyst
The synthesis of a bifunctional thiourea organocatalyst from this compound can be achieved in a straightforward two-step process involving reductive amination followed by reaction with an isothiocyanate. This protocol is based on established methods for the synthesis of similar bifunctional thiourea catalysts.
Experimental Protocol: Synthesis of (R)-1-(2-(pyrrolidin-1-yl)tetrahydrofuran-3-yl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
Materials:
-
This compound hydrochloride
-
1,4-Dioxane
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of (R)-N-(tetrahydrofuran-3-yl)pyrrolidine
-
To a solution of this compound hydrochloride (1.0 eq) in 1,4-dioxane, add pyrrolidine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-N-(tetrahydrofuran-3-yl)pyrrolidine.
Step 2: Synthesis of the Thiourea Catalyst
-
Dissolve (R)-N-(tetrahydrofuran-3-yl)pyrrolidine (1.0 eq) in anhydrous dichloromethane.
-
Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the final thiourea catalyst.
Diagram of Synthetic Pathway
Caption: Synthesis of the proposed bifunctional thiourea catalyst.
Application in Asymmetric Michael Addition
The synthesized this compound-derived thiourea catalyst is proposed for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroolefins. This reaction is a powerful method for the construction of chiral building blocks containing multiple functional groups.
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
Materials:
-
(R)-1-(2-(pyrrolidin-1-yl)tetrahydrofuran-3-yl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (catalyst)
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
To a vial containing the thiourea catalyst (0.1 eq), add toluene (0.5 M).
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Add trans-β-nitrostyrene (1.0 eq) to the solution.
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Add acetylacetone (2.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.
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Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Diagram of Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Illustrative Performance Data
The following table summarizes the expected performance of the proposed this compound-derived thiourea catalyst in the asymmetric Michael addition of various 1,3-dicarbonyl compounds to different nitroolefins. Note: This data is illustrative and based on typical results for similar bifunctional thiourea catalysts. Actual experimental results may vary.
| Entry | Nitroolefin (R) | 1,3-Dicarbonyl Compound | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Acetylacetone | 24 | >95 | >90 |
| 2 | 4-Chlorophenyl | Acetylacetone | 24 | >95 | >90 |
| 3 | 4-Methoxyphenyl | Acetylacetone | 36 | >90 | >85 |
| 4 | 2-Naphthyl | Acetylacetone | 48 | >90 | >90 |
| 5 | Phenyl | Dibenzoylmethane | 48 | >85 | >80 |
| 6 | Phenyl | Ethyl acetoacetate | 48 | >80 | >75 |
Conclusion
This compound serves as a promising and readily available chiral scaffold for the development of novel bifunctional organocatalysts. The proposed thiourea catalyst derived from this amine is expected to show high efficiency and enantioselectivity in asymmetric reactions such as the Michael addition. Further research into the synthesis and application of catalysts based on this compound is warranted and could provide valuable new tools for asymmetric synthesis in academic and industrial settings. Researchers are encouraged to use the provided protocols as a starting point for the development and optimization of these catalytic systems.
Troubleshooting & Optimization
Overcoming epimerization in reactions with (R)-3-Aminotetrahydrofuran
Welcome to the technical support center for (R)-3-Aminotrahydrofuran. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use in chemical synthesis, with a particular focus on overcoming epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern when using (R)-3-Aminotrahydrofuran?
Epimerization is an undesired chemical process where the stereochemical configuration at a chiral center is inverted. In the case of (R)-3-Aminotrahydrofuran, which has a single stereocenter at the C3 position, epimerization leads to the formation of its enantiomer, (S)-3-Aminotrahydrofuran. This results in a racemic or partially racemic mixture, which is highly undesirable in drug development as different enantiomers can have different pharmacological activities or toxicities. Maintaining high enantiomeric purity is therefore critical.
Q2: Which reaction steps are most susceptible to epimerization of (R)-3-Aminotrahydrofuran?
Epimerization is most likely to occur during the activation of a carboxylic acid for amide bond formation in the presence of the amine. The combination of coupling reagents, bases, and elevated temperatures can create conditions conducive to the loss of stereochemical integrity.[1] Any step involving a strong base or prolonged exposure to acidic or basic conditions at elevated temperatures should be considered a risk for epimerization.
Q3: How do reaction conditions like temperature and solvent choice affect epimerization?
Harsh reaction conditions, particularly elevated temperatures, can provide the energy needed to overcome the activation barrier for epimerization.[1] The choice of solvent is also crucial. Polar, protic solvents can sometimes stabilize charged, achiral intermediates that may lead to racemization. Therefore, non-polar, aprotic solvents are often a better choice to preserve the stereochemical integrity of the chiral amine.
Q4: Can the choice of base influence the extent of epimerization?
Yes, the choice of base is critical. Strong, non-nucleophilic, sterically hindered bases are generally preferred. Tertiary amines with significant steric bulk can deprotonate the carboxylic acid (in an amide coupling) without abstracting the alpha-proton of an activated intermediate, which is a potential pathway for racemization. The use of a strong base with little steric hindrance increases the risk of epimerization.
Troubleshooting Guide: Overcoming Epimerization
This guide provides a systematic approach to diagnosing and resolving epimerization issues encountered during reactions with (R)-3-Aminotrahydrofuran.
Issue: Significant formation of the (S)-enantiomer is detected in the product.
Potential Causes & Solutions
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Inappropriate Coupling Reagent: The coupling reagent used for amide bond formation may be promoting the formation of a reactive intermediate that is prone to racemization.
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Solution: Switch to a coupling reagent known for low epimerization levels. Phosphonium-based reagents (e.g., PyBOP) or the use of carbodiimides (e.g., EDC, DIC) with racemization-suppressing additives are recommended.
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Harsh Reaction Conditions: High temperatures and unsuitable bases can promote epimerization.
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Solution:
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Lower the reaction temperature. Whenever possible, run the coupling reaction at 0 °C or even lower.
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Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.
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Minimize reaction time. Monitor the reaction closely and quench it as soon as it reaches completion.
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-
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Sub-optimal Solvent: The solvent may be stabilizing intermediates that lead to racemization.
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Solution: If using a polar solvent like DMF, consider switching to a less polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Logical Workflow for Troubleshooting Epimerization
Caption: A decision-making flowchart for troubleshooting epimerization.
Data Presentation
The choice of coupling reagent and additives is paramount in controlling epimerization during amide bond formation. The following table summarizes general findings on the relative epimerization potential of common coupling reagents, primarily derived from studies in peptide synthesis.
| Coupling Reagent | Additive | Relative Epimerization Level | Reference |
| DCC | None | High | |
| DCC | HOBt | Low | [2] |
| EDC | None | Higher than DCC | [3] |
| EDC | HOBt | Low | |
| HBTU | None | Low to Medium | [4] |
| HATU | None | Low | [4] |
| PyBOP | None | Low | |
| COMU | None | Very Low | [4] |
Note: This data is generalized. Optimal conditions for (R)-3-Aminotrahydrofuran may vary and require empirical validation.
Experimental Protocols
Protocol 1: Low-Epimerization Amide Coupling using HATU
This protocol describes a general procedure for amide bond formation with (R)-3-Aminotrahydrofuran using HATU, a coupling reagent known for its efficiency and low racemization rates.[4]
Materials:
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Carboxylic acid (1.0 eq)
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(R)-3-Aminotrahydrofuran (1.1 eq)
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HATU (1.1 eq)
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Diisopropylethylamine (DIPEA) (2.0 eq)
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Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
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Cool the solution to 0 °C using an ice bath.
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Add HATU to the solution and stir for 5 minutes.
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Add DIPEA to the reaction mixture and stir for another 5 minutes.
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In a separate flask, dissolve (R)-3-Aminotrahydrofuran in anhydrous DCM.
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Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
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Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
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Once the reaction is complete (typically 1-4 hours), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Analyze the enantiomeric purity of the final product using chiral HPLC.
Protocol 2: N-Boc Protection of (R)-3-Aminotrahydrofuran
Protecting the amino group as a tert-butyloxycarbonyl (Boc) carbamate can prevent its involvement in side reactions and may help preserve stereochemical integrity in subsequent synthetic steps.
Materials:
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(R)-3-Aminotrahydrofuran (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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Triethylamine (TEA) (1.5 eq)
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Dichloromethane (DCM)
Procedure:
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Dissolve (R)-3-Aminotrahydrofuran in DCM in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine to the solution.
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Slowly add a solution of Boc₂O in DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC until the starting amine is fully consumed.
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Wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude N-Boc-(R)-3-Aminotrahydrofuran, which can be purified by column chromatography if necessary.
Visualization of the Proposed Epimerization Mechanism
In amide coupling reactions, epimerization of a chiral component often proceeds through a planar, achiral intermediate. For reactions involving amino acids, this is typically an oxazolone. While (R)-3-Aminotrahydrofuran is not an amino acid, a similar principle of forming a transient, planar intermediate under basic conditions could lead to epimerization.
Caption: Proposed mechanism for base-catalyzed epimerization.
References
Identification of byproducts in (R)-3-Aminotetrahydrofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of (R)-3-Aminotetrahydrofuran.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yields can be attributed to several factors, including incomplete reactions, the formation of side products, and losses during workup and purification. It is crucial to monitor each step of the synthesis.
Troubleshooting Steps:
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Verify Starting Material Quality: Ensure the purity and reactivity of your starting materials, such as (R)-tetrahydrofuran-3-formic acid. Impurities in the starting material can lead to side reactions.
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Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction step. This will help determine if the reactions are going to completion.
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Optimize Reaction Conditions: Temperature, reaction time, and the stoichiometry of reagents are critical. For instance, in the Hofmann degradation step, ensure the temperature is carefully controlled to prevent the degradation of the product.
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Workup and Extraction: Check for product loss during the extraction and washing steps. Ensure the pH is appropriate for minimizing the solubility of the product in the aqueous phase during extraction.
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Purification: Product can be lost during purification steps like distillation or chromatography. Evaluate the efficiency of your purification method.
Q2: I observe an unexpected peak in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of my final product. How can I identify this byproduct?
A2: An unexpected peak in the GC-MS spectrum indicates the presence of a volatile impurity. The mass spectrum of the unknown peak can be used to elucidate its structure.
Troubleshooting Steps:
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Analyze the Mass Spectrum: Compare the fragmentation pattern of the unknown peak with spectral libraries (e.g., NIST) to find potential matches.
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Consider Potential Byproducts: Based on your synthetic route, hypothesize the structures of likely byproducts. For example, if you are using the Hofmann degradation of (R)-3-formamide tetrahydrofuran, an incomplete reaction could result in the presence of the starting amide.
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Synthesize or Procure a Standard: If a likely byproduct is identified, obtaining a pure sample of this compound and running it on the GC-MS will allow for a definitive comparison of retention times and mass spectra.
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Further Spectroscopic Analysis: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information.
Q3: My chiral HPLC analysis shows a peak corresponding to the (S)-enantiomer. How can I minimize this impurity?
A3: The presence of the (S)-enantiomer indicates a loss of stereochemical integrity at some point during the synthesis.
Troubleshooting Steps:
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Starting Material Enantiomeric Purity: Verify the enantiomeric purity of your starting material, for example, (R)-tetrahydrofuran-3-formic acid, using chiral HPLC.
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Reaction Conditions: Certain reaction conditions can promote racemization. For instance, harsh basic or acidic conditions, or elevated temperatures, can lead to the epimerization of chiral centers. Review your reaction conditions and consider if milder alternatives can be used.
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Purification: If the enantiomeric impurity is present in a significant amount, consider a chiral separation method, such as preparative chiral HPLC, to purify the final product.
Q4: I have identified unreacted (R)-3-formamide tetrahydrofuran in my final product after the Hofmann degradation step. How can I improve the conversion?
A4: The presence of unreacted starting material indicates that the Hofmann degradation has not gone to completion.
Troubleshooting Steps:
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Reagent Stoichiometry: Ensure that the correct molar equivalents of the hypochlorite solution and sodium hydroxide are used. An insufficient amount of the rearranging agent will lead to incomplete conversion.
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Reaction Time and Temperature: The reaction may require a longer reaction time or a slight increase in temperature to proceed to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.
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Mixing: Ensure efficient stirring of the reaction mixture, especially if it is biphasic, to maximize the contact between reactants.
Summary of Potential Byproducts
| Byproduct Name | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Features |
| (R)-3-formamide tetrahydrofuran | 115.13 | Incomplete Hofmann degradation | GC-MS: M+ at m/z 115. NMR: Presence of a formyl proton signal. |
| (S)-3-Aminotetrahydrofuran | 87.12 | Racemization during synthesis | Chiral HPLC: Peak with a different retention time from the (R)-enantiomer. |
| Tetrahydrofuran-3-one | 86.09 | Oxidation of intermediate or product | GC-MS: M+ at m/z 86. NMR: Presence of a ketone carbonyl signal in 13C NMR. |
| Dihydrofuran | 70.09 | Elimination side reaction | GC-MS: M+ at m/z 70. NMR: Presence of olefinic proton signals. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for the identification of volatile byproducts.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
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Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Inlet Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold at 280 °C for 5 minutes.
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-
Mass Spectrometer Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 35-350.
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Source Temperature: 230 °C.
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) and inject a 1 µL aliquot.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is used to separate and quantify the (R)- and (S)-enantiomers of 3-Aminotetrahydrofuran.
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Instrumentation: HPLC system with a UV detector.
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Column: A chiral stationary phase (CSP) column, for example, a Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of hexane and ethanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting condition is 90:10 (v/v) hexane:ethanol + 0.1% diethylamine.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection: UV at 210 nm.
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Sample Preparation: Dissolve the sample in the mobile phase and inject.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the structural identification of isolated impurities.
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Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
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Solvents: Deuterated chloroform (CDCl3) or deuterium oxide (D2O) are common choices.
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Experiments:
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1H NMR: Provides information on the proton environment in the molecule.
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13C NMR: Provides information on the carbon skeleton.
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2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and elucidate the complete structure of an unknown byproduct.
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Sample Preparation: Dissolve a few milligrams of the isolated impurity in the chosen deuterated solvent.
Visualizations
Caption: Synthetic pathway of this compound and potential byproducts.
Caption: Troubleshooting workflow for identifying unknown byproducts.
Technical Support Center: Optimizing N-Alkylation of (R)-3-Aminotetrahydrofuran
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the N-alkylation of (R)-3-aminotetrahydrofuran. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired N-alkylated product is a common issue. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present. Consider a moderate increase in temperature, as many N-alkylation reactions require heating to proceed at a reasonable rate.
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Poor Reagent Quality: Impurities in starting materials, reagents, or solvents can inhibit the reaction.
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Solution: Ensure the this compound, alkylating agent, and any bases are of high purity. Use anhydrous solvents, as water can quench bases and react with some alkylating agents.
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-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent.
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Solution: For N-alkylation with alkyl halides, a common issue is the insolubility of inorganic bases like potassium carbonate (K₂CO₃) in less polar solvents. Consider switching to a more soluble base such as cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The solvent should be able to dissolve the reactants; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often effective.
-
-
Steric Hindrance: Bulky alkylating agents or the cyclic nature of the amine can slow down the reaction rate.
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Solution: Increase the reaction temperature or consider using a more reactive, less sterically hindered alkylating agent if the experimental design allows. Microwave irradiation can also be effective in overcoming steric barriers and reducing reaction times.
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Issue 2: Formation of Multiple Products (Over-alkylation)
A significant challenge in the N-alkylation of primary amines is the potential for the mono-alkylated product to react further, leading to di-alkylation. The mono-alkylated product is often more nucleophilic than the starting primary amine.
Strategies to Promote Mono-alkylation:
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Stoichiometric Control: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration of the electrophile, minimizing the chance of the product reacting again.
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Choice of Base: Certain bases can favor mono-alkylation. For instance, using a hindered base may selectively deprotonate the less hindered primary amine.
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Alternative Methodology: Reductive Amination: This is often the most effective method to avoid over-alkylation. The reaction proceeds through an imine intermediate which is then reduced. Since the resulting secondary amine is not under the reaction conditions to form another imine, di-alkylation is prevented.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of this compound?
A1: The two most prevalent methods are:
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Direct Alkylation with Alkyl Halides: This involves the reaction of this compound with an alkyl halide (e.g., benzyl bromide, ethyl iodide) in the presence of a base.
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Reductive Amination: This is a two-step, often one-pot, process where the amine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
Q2: How do I choose the right base and solvent for direct N-alkylation with an alkyl halide?
A2: The optimal combination depends on the specific alkyl halide and desired reaction temperature.
-
Bases:
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Inorganic bases (K₂CO₃, Cs₂CO₃): Generally mild and effective, especially in polar aprotic solvents like DMF or acetonitrile. Cs₂CO₃ is more soluble and often more effective than K₂CO₃.
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Organic bases (Triethylamine, DIPEA): Soluble in a wider range of organic solvents. They also act as acid scavengers.
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Solvents:
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Acetonitrile (ACN): A good polar aprotic solvent that dissolves many organic compounds and inorganic salts to some extent.
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Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for reactions involving inorganic bases. It often requires higher temperatures for removal during workup.
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Tetrahydrofuran (THF): A less polar option, often used with organic bases.
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Q3: My reductive amination reaction is not working. What should I check?
A3: For reductive aminations, consider the following:
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pH of the reaction: Imine formation is typically favored under slightly acidic conditions (pH 4-6). The use of sodium triacetoxyborohydride is advantageous as it is mild and does not require acidic conditions, tolerating a wider range of functional groups.
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Reducing Agent: Sodium triacetoxyborohydride is generally preferred over sodium borohydride as it is more selective for the iminium ion over the carbonyl starting material.
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Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reactions with sodium triacetoxyborohydride.
Q4: Are protecting groups necessary for the N-alkylation of this compound?
A4: For simple mono-alkylation, a protecting group strategy is generally not required and can add unnecessary steps to the synthesis. However, if there are other reactive functional groups in the alkylating agent that could react with the amine, or if complex multi-step syntheses are planned, protection of the amine (e.g., as a Boc-carbamate) might be considered.
Data Presentation
The following tables provide representative quantitative data for common N-alkylation methods. Note that optimal conditions can vary based on the specific alkylating agent.
Table 1: Representative Conditions for N-Alkylation with Alkyl Halides
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| 2 | Ethyl iodide | K₂CO₃ | DMF | 60 | 18 | 70-85 |
| 3 | Benzyl bromide | Triethylamine | THF | 65 | 24 | 75-90 |
| 4 | Isopropyl bromide | Cs₂CO₃ | DMF | 80 | 24 | 50-65 |
Table 2: Representative Conditions for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 4 | 90-98 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 6 | 85-95 |
| 3 | Acetone | NaBH₃CN | Methanol | 25 | 12 | 70-80 |
| 4 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 25 | 4 | 92-99 |
Experimental Protocols
Protocol 1: N-Benzylation using Benzyl Bromide and Potassium Carbonate
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To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq.).
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Stir the suspension at room temperature for 15 minutes.
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Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
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Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-(R)-3-aminotetrahydrofuran.
Protocol 2: Reductive Amination with Benzaldehyde
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To a solution of this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in dichloromethane (0.1 M), stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
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Stir the reaction at room temperature for 4 hours, or until the starting materials are consumed as indicated by TLC or LC-MS.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography to yield the product.
Visualizations
Caption: Workflow for N-alkylation with an alkyl halide.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: (R)-3-Aminotetrahydrofuran Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Aminotetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile primary amine and is commonly used in nucleophilic substitution and addition reactions. The most frequent applications in pharmaceutical and medicinal chemistry include:
-
Amide Bond Formation (Acylation): Reaction with carboxylic acids, acid chlorides, or activated esters to form amide bonds. This is a cornerstone of synthesizing a vast array of complex molecules.
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Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine. This is a powerful method for forming C-N bonds.
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Squaramide Synthesis: Reaction with squarate esters to form squaramide derivatives, which have applications in medicinal chemistry.[1]
Q2: I am getting a low yield in my amide coupling reaction with this compound. What are the potential causes?
Low yields in amide coupling reactions are a common issue. Several factors could be contributing to this problem:
-
Poor Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. Incomplete activation due to an insufficient amount or inappropriate choice of coupling reagent is a frequent cause of low yields.
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Amine Basicity: As a primary amine, this compound can act as a base and deprotonate the carboxylic acid, forming a salt and rendering the amine non-nucleophilic.
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Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can hinder the reaction.
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Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.
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Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.
Q3: What are common side reactions to watch out for during reductive amination with this compound?
Reductive amination, while a robust method, can present some challenges:
-
Over-alkylation: The newly formed secondary amine can sometimes react with another molecule of the aldehyde or ketone, leading to the formation of a tertiary amine. This is more likely if there is an excess of the carbonyl compound and the reducing agent is not selective.
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Reduction of the Carbonyl Group: The reducing agent can directly reduce the aldehyde or ketone to an alcohol before it has a chance to form the imine with the amine. The choice of reducing agent is critical to avoid this. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less reactive towards aldehydes and ketones compared to imines.
-
Imine Stability: The intermediate imine can sometimes be unstable and decompose before reduction can occur.
Q4: How can I purify the products from my reaction with this compound?
The purification strategy will depend on the properties of your product. Common techniques include:
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Extraction: A standard aqueous workup to remove water-soluble impurities and unreacted starting materials.
-
Chromatography: Column chromatography on silica gel is a widely used method for purifying organic compounds. The choice of eluent will depend on the polarity of your product.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Distillation: For liquid products with a sufficiently low boiling point, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
Amide Bond Formation
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more efficient coupling reagent (e.g., HATU, HOBt/EDC). Ensure you are using the correct stoichiometry (typically 1.0-1.5 equivalents). |
| Protonation of this compound by the carboxylic acid. | Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid and free the amine. | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Steric hindrance. | Increase the reaction temperature or use a less sterically hindered coupling reagent. | |
| Epimerization/Racemization | Use of a strong base or high temperatures. | Use a milder base and run the reaction at a lower temperature. Additives like HOBt can help suppress racemization. |
| Formation of Ureas | Use of carbodiimide coupling reagents (e.g., DCC, EDC). | Add an activating agent like HOBt or NHS to form an active ester and minimize urea formation. |
Reductive Amination
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation. | Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions as water can hydrolyze the imine. |
| Reduction of the starting aldehyde/ketone. | Use a milder reducing agent that is more selective for the imine, such as NaBH(OAc)₃ or NaBH₃CN. | |
| Instability of the imine intermediate. | Perform a two-step procedure where the imine is formed first, and then the reducing agent is added. | |
| Over-alkylation | The secondary amine product is reacting further. | Use a stoichiometric amount of the aldehyde/ketone or a slight excess of the amine. Add the reducing agent together with the reactants in a one-pot procedure. |
| Difficult Purification | Presence of unreacted starting materials and byproducts. | Optimize the reaction to go to completion. A well-chosen purification method (e.g., column chromatography with an appropriate solvent system) is crucial. |
Quantitative Data
| Reaction Type | Reactants | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Hofmann Degradation | (R)-3-formamide tetrahydrofuran, NaOH, NaOCl | Dichloromethane, 65°C | 58.1 - 85.0 | 98.9 - 99.7 | [2] |
| Squaramide Synthesis | Mixed squarate derivative, this compound | DIPEA, Ethanol, 40°C, 24h | 60 | Not Reported | [1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or CH₂Cl₂.
-
Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
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To a stirred solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloroethane, THF, or methanol), add a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
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Extract the product with an organic solvent.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.
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Purify the crude product as necessary.
Visualizations
Troubleshooting Workflow for Low Yield in Amide Coupling
Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.
Representative GPCR Signaling Pathway for Dopamine D2 Receptor
This compound is a scaffold found in ligands targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[3][4] The following diagram illustrates a simplified signaling pathway for the Dopamine D2 receptor, a type of GPCR.
Caption: Simplified signaling pathway of the dopamine D2 receptor, a Gi/o-coupled GPCR.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselectivity in Reactions with (R)-3-Aminotetrahydrofuran
Welcome to the technical support center for improving diastereoselectivity in reactions utilizing (R)-3-Aminotetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to stereocontrol in their synthetic routes.
Troubleshooting Guide
This guide addresses specific challenges you might encounter during your experiments, offering potential causes and actionable solutions to enhance diastereoselectivity.
Issue 1: Low Diastereomeric Ratio (d.r.) in Aldol-Type Reactions
Question: My aldol reaction using an amide derived from this compound and a prochiral ketone is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Potential Causes and Solutions:
Low diastereoselectivity in such reactions often stems from insufficient facial discrimination of the enolate or the electrophile. The following factors can be optimized:
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Lewis Acid: The choice and stoichiometry of the Lewis acid are critical for pre-organizing the transition state. Different Lewis acids can influence the chelation geometry, thereby affecting the facial bias.
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Solvent: The polarity and coordinating ability of the solvent can significantly impact the aggregation state of the enolate and the effectiveness of the Lewis acid.[1] A systematic solvent screen is often beneficial.
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Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.[2]
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Base: The base used for enolization can influence the geometry of the resulting enolate (E vs. Z), which in turn can have a profound effect on the stereochemical outcome of the reaction.
| Parameter | Recommendation | Expected Outcome |
| Lewis Acid | Screen various Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂). | Identification of a Lewis acid that promotes a more rigid, diastereoselective transition state.[3][4] |
| Solvent | Evaluate a range of solvents from non-coordinating (e.g., DCM, toluene) to coordinating (e.g., THF, 2-MeTHF). | Discovery of a solvent that enhances the desired facial selectivity.[1] |
| Temperature | Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, 0 °C). | Increased diastereomeric ratio due to greater energy differentiation between diastereomeric transition states.[2] |
| Base | Test different bases for enolization (e.g., LDA, LiHMDS, KHMDS). | Formation of a specific enolate geometry that favors the desired diastereomer. |
Issue 2: Inconsistent Diastereoselectivity
Question: I am observing significant batch-to-batch variation in the diastereomeric ratio. What could be the cause?
Potential Causes and Solutions:
Inconsistent results often point to issues with reagent quality, reaction setup, or subtle variations in procedure.
-
Reagent Purity: The purity of starting materials, especially the aldehyde or ketone, and the chiral auxiliary is paramount. Impurities can sometimes act as catalysts or inhibitors.
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Water Content: Trace amounts of water can hydrolyze the Lewis acid or react with the enolate, leading to unpredictable results. Ensure all reagents and solvents are rigorously dried.
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Rate of Addition: The rate at which the electrophile is added can influence the effective concentration and temperature of the reaction, thereby affecting selectivity.
| Parameter | Recommendation | Expected Outcome |
| Reagent Purity | Purify starting materials via distillation, recrystallization, or chromatography. | Consistent and reproducible diastereoselectivity. |
| Anhydrous Conditions | Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Use freshly opened or distilled reagents. | Minimized side reactions and improved reproducibility. |
| Addition Rate | Employ slow, controlled addition of the electrophile using a syringe pump. | Maintained low temperature and consistent reaction conditions, leading to higher d.r. |
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound contribute to stereocontrol?
A1: The tetrahydrofuran ring of the auxiliary is conformationally biased. The substituents on the resulting amide can adopt a preferred orientation to minimize steric interactions. This conformational locking, often enhanced by chelation to a Lewis acid, presents two sterically and electronically distinct faces of the enolate to the incoming electrophile, leading to the preferential formation of one diastereomer.
Q2: Can I use this compound in other types of diastereoselective reactions?
A2: Yes, amides derived from this compound can potentially be used as chiral auxiliaries in a variety of reactions, including conjugate additions (Michael reactions), alkylations, and Diels-Alder reactions. The principles of steric shielding and conformational control would apply in these cases as well. The effectiveness in each reaction type would need to be empirically determined and optimized.
Q3: How do I remove the this compound auxiliary after the reaction?
A3: The amide bond can typically be cleaved under various conditions to release the chiral product and recover the auxiliary. Common methods include acidic or basic hydrolysis, or reduction with reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol. The choice of cleavage method will depend on the stability of the desired product.
Q4: What analytical techniques are best for determining the diastereomeric ratio?
A4: The diastereomeric ratio (d.r.) is most commonly determined by ¹H NMR spectroscopy, where non-equivalent protons in the diastereomers often exhibit distinct and well-resolved signals. Integration of these signals allows for quantification. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be powerful tools for separating and quantifying diastereomers.
Experimental Protocols
General Protocol for a Diastereoselective Aldol Reaction using an this compound-Derived Amide
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Amide Formation: React this compound with the desired carboxylic acid (e.g., propanoic acid) using a standard coupling agent (e.g., DCC, EDC) to form the corresponding amide. Purify the amide by column chromatography or recrystallization.
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Enolization: Dissolve the purified amide in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add a lithium amide base (e.g., LDA) dropwise and stir for 1 hour to generate the lithium enolate.
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Lewis Acid Addition (if applicable): If a transmetalation or Lewis acid additive is used, add a solution of the Lewis acid (e.g., TiCl₄ in DCM) to the enolate solution at -78 °C and stir for the recommended time.
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Aldol Addition: Add a solution of the aldehyde in the same anhydrous solvent dropwise to the cooled enolate solution. Monitor the reaction progress by TLC or LC-MS.
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Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
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Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
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Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.
Visualizations
References
Technical Support Center: Purification of (R)-3-Aminotetrahydrofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-3-Aminotetrahydrofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for these chiral amines are crystallization and column chromatography. Crystallization is often favored for its simplicity and potential for high purity on a large scale.[1] Column chromatography, including flash chromatography and preparative HPLC, is used to separate the desired product from closely related impurities.[1]
Q2: What are some of the key challenges in purifying these small, polar amines?
A2: Due to their polar nature, this compound derivatives can be challenging to purify. Common issues include difficulty in crystallization (such as oiling out), strong interactions with silica gel during column chromatography leading to peak tailing and yield loss, and the removal of structurally similar impurities.
Q3: How can I determine the enantiomeric excess (e.e.) of my purified product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amines.[2] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Other methods include the use of chiral derivatizing agents followed by standard HPLC or NMR analysis.
Q4: What are some potential sources of impurities in my sample?
A4: Impurities can originate from various sources, including unreacted starting materials, by-products from the synthetic route, and degradation products.[3] For syntheses involving the Hofmann rearrangement, potential by-products include isocyanates and carbamates.[1][4][5] It is also crucial to consider residual solvents from the reaction and purification steps, as they can affect the crystal form and stability of the final product.
Troubleshooting Guides
Crystallization Issues
Problem: My compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated. | Dilute the solution with more of the chosen solvent. |
| Cooling rate is too fast. | Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. |
| Inappropriate solvent system. | Screen for alternative solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. |
| Presence of impurities. | Attempt a preliminary purification by flash chromatography to remove impurities that may be inhibiting crystallization. |
Problem: No crystals are forming, even after cooling.
| Possible Cause | Troubleshooting Step |
| Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Supersaturation has not been achieved. | Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Nucleation is inhibited. | Add a seed crystal of the desired compound, if available. |
| Incorrect solvent choice. | Re-evaluate the solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold. |
Problem: The crystallization yield is very low.
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the mother liquor. | Ensure the solution is thoroughly cooled before filtration. Consider placing it in a freezer for a period. |
| Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the compound initially. |
| Inefficient filtration. | Ensure a proper seal on the filtration apparatus to effectively separate the crystals from the mother liquor. |
Column Chromatography Challenges
Problem: My compound is showing significant peak tailing on a silica gel column.
| Possible Cause | Troubleshooting Step |
| Strong interaction between the basic amine and acidic silanol groups on the silica. | Add a small amount of a basic modifier, such as triethylamine (1-3%) or ammonia in methanol, to the eluent to neutralize the acidic sites.[6] |
| Inappropriate solvent polarity. | Optimize the solvent system. For polar amines, a gradient of methanol in dichloromethane is often effective.[4][5] |
| Column overload. | Reduce the amount of sample loaded onto the column. |
Problem: My compound is not eluting from the silica gel column.
| Possible Cause | Troubleshooting Step |
| The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A common system for polar compounds is a gradient of methanol in dichloromethane.[4] |
| The compound has decomposed on the acidic silica gel. | Deactivate the silica gel by pre-flushing the column with a solvent system containing triethylamine.[6] Alternatively, consider using a different stationary phase like alumina or a bonded-phase silica. |
Quantitative Data on Purification
The following table summarizes purification data for this compound from a patented manufacturing process, highlighting the impact of the recrystallization solvent on yield and purity.
| Purification Step | Solvent | Yield (%) | Purity (%) | Reference |
| Recrystallization | Isopropanol | 58.1 | 98.9 | [2] |
| Recrystallization | Isopropanol | 68.3 | 99.3 | [2] |
| Recrystallization | Isopropanol | 85.0 | 99.7 | [2] |
| Recrystallization | Ethyl Acetate | 81.6 | 99.1 | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization for specific derivatives.
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Solvent Selection: Based on literature and experimental screening, select a suitable solvent. Isopropanol and ethyl acetate have been shown to be effective for this compound.[2] The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.
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Dissolution: In a flask, add the crude this compound derivative and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution to maximize the yield.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this cooling period. For further crystallization, place the flask in an ice bath or refrigerator.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of a Polar Amine Derivative
This protocol provides a general procedure for the purification of a polar this compound derivative using flash chromatography on silica gel.
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Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). For polar amines, a mixture of dichloromethane and methanol is a good starting point.[4] Add 1% triethylamine to the solvent system to minimize peak tailing. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under positive pressure. Ensure the silica bed is uniform and free of cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.
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Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Chiral HPLC for Enantiomeric Excess Determination
This is an example of a chiral HPLC method that can be adapted for the analysis of this compound derivatives.
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Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak).
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Mobile Phase: A mixture of a non-polar solvent like heptane or hexane and a polar modifier such as isopropanol (IPA) or ethanol is commonly used. A typical mobile phase could be 95% heptane and 5% isopropanol.
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Flow Rate: A flow rate of around 1.0 - 2.0 mL/min is standard.
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Detection: UV detection at a wavelength where the compound absorbs, for example, 220 nm.
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Procedure:
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Prepare a dilute solution of the purified sample in the mobile phase.
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Inject the sample onto the chiral HPLC system.
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Record the chromatogram. The two enantiomers should appear as separate peaks.
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Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualized Workflows and Logic
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
Managing moisture sensitivity of (R)-3-Aminotetrahydrofuran reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Aminotetrahydrofuran, with a focus on managing its moisture sensitivity in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A1: Yes, as a primary amine, this compound is susceptible to reacting with water. While specific hygroscopicity data is not extensively published, it is best practice in synthetic organic chemistry to handle primary amines under anhydrous (moisture-free) conditions to prevent potential side reactions and ensure reproducibility. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, and it can form hydrogen bonds with water.[1]
Q2: What are the potential consequences of moisture in my reaction involving this compound?
A2: Moisture can lead to several undesirable outcomes in reactions with this compound:
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Reduced Yield: Water can compete with the amine as a nucleophile, especially in acylation reactions, leading to the hydrolysis of starting materials (e.g., acid chlorides, anhydrides) and a lower yield of the desired amide.
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Formation of Byproducts: The presence of water can lead to the formation of undesired side products, complicating the purification of the target molecule.
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Inconsistent Reaction Rates: The presence of water can alter the reaction kinetics, sometimes accelerating or decelerating the reaction in an uncontrolled manner, leading to inconsistent results.[2]
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Deactivation of Reagents: Moisture can decompose moisture-sensitive reagents and catalysts often used in conjunction with amines, such as organometallics or certain coupling agents.
Q3: How should I store and handle this compound to minimize moisture exposure?
A3: To maintain the integrity of this compound, it is recommended to:
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Store in a tightly sealed container: Ensure the container cap is securely fastened immediately after use.
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Store in a dry environment: A desiccator or a glove box with a dry atmosphere is ideal.
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Use an inert gas: Before sealing the container for storage, flushing the headspace with a dry, inert gas like nitrogen or argon can help displace any moist air.
Q4: What are the most common reactions where moisture sensitivity of this compound is a critical factor?
A4: Moisture control is crucial in several common reactions in pharmaceutical synthesis, including:
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Amide Bond Formation (Acylation): This is one of the most frequent reactions in drug discovery. Moisture can hydrolyze the acylating agent (e.g., acid chloride, anhydride) or compete with the amine.
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Reductive Amination: While some reductive aminations can tolerate small amounts of water, optimal results are generally achieved under anhydrous conditions to prevent side reactions with the aldehyde or ketone starting material and the reducing agent.
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N-Alkylation: Reactions with alkyl halides to form secondary amines can be affected by moisture, which can lead to the formation of alcohols as byproducts.[3]
Troubleshooting Guide
Problem: Low or no yield in my acylation reaction with this compound.
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware was properly flame-dried or oven-dried before use. Use anhydrous solvents. Handle this compound and all other reagents under an inert atmosphere (nitrogen or argon). |
| Degraded acylating agent | Use a fresh bottle of the acylating agent (e.g., acid chloride, anhydride) or purify it before use. Moisture in the air can degrade these reagents over time. |
| Incorrect stoichiometry | Re-calculate the molar equivalents of your reagents. For some reactions, an excess of the amine or acylating agent may be required. |
| Insufficient base | In reactions that produce an acid byproduct (e.g., HCl from an acid chloride), ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to neutralize the acid. |
Problem: My reductive amination reaction is not working or is giving a complex mixture.
| Possible Cause | Troubleshooting Step |
| Inefficient imine formation | Ensure the reaction conditions are suitable for imine formation. This may involve adjusting the pH with a catalytic amount of acid (e.g., acetic acid) and allowing sufficient time for the imine to form before adding the reducing agent. |
| Decomposition of the reducing agent | Use a freshly opened container of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). These reagents can be deactivated by moisture. |
| Side reaction of the aldehyde/ketone | If using a strong reducing agent like sodium borohydride, it may be reducing your carbonyl compound before it can form an imine. Consider using a milder reducing agent like sodium triacetoxyborohydride, which is selective for imines.[4] |
| Presence of water | Although some reductive aminations tolerate water, it is best to use anhydrous solvents to minimize potential side reactions. |
Data Presentation
The following table provides an illustrative example of the potential impact of moisture on the yield of a generic acylation reaction of a primary amine. Note that this is a generalized representation and actual results will vary depending on the specific substrates and conditions.
| Water Content in Solvent (ppm) | Reaction Time (hours) | Purity of Crude Product (%) | Isolated Yield (%) |
| < 10 | 2 | > 95 | 92 |
| 50 | 2 | 85 | 80 |
| 100 | 4 | 70 | 65 |
| 250 | 8 | 50 | 40 |
| 500 | 12 | < 40 | < 30 |
The next table summarizes the water content of Tetrahydrofuran (THF), a common solvent for these reactions, after treatment with various drying agents.
| Drying Agent | Time | Water Content (ppm) |
| None (ACS Grade) | - | ~200 |
| 3Å Molecular Sieves (20% m/v) | 48 h | < 10 |
| Neutral Alumina (single pass) | < 1 h | ~10-20 |
| Sodium/Benzophenone | Reflux | ~40 |
| Calcium Hydride (CaH₂) | 24 h | ~30-50 |
Data adapted from J. Org. Chem. 2010, 75, 24, 8351–8354.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Acylation Reaction
This protocol describes the acylation of this compound with an acid chloride under anhydrous conditions.
1. Preparation of Glassware and Inert Atmosphere:
- All glassware (round-bottom flask, dropping funnel, condenser) and magnetic stir bars are oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum.
- The apparatus is assembled while hot and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon. A gas bubbler is used to monitor the gas flow.
2. Reagent Preparation:
- Anhydrous solvent (e.g., Dichloromethane or THF) is dispensed from a solvent purification system or from a bottle dried over molecular sieves.
- This compound, the acid chloride, and a non-nucleophilic base (e.g., triethylamine) are handled using dry syringes.
3. Reaction Setup:
- The this compound (1.0 eq) and triethylamine (1.2 eq) are dissolved in the anhydrous solvent in the reaction flask under an inert atmosphere.
- The solution is cooled to 0 °C in an ice bath.
- The acid chloride (1.1 eq) is dissolved in the anhydrous solvent in the dropping funnel.
4. Reaction Execution:
- The acid chloride solution is added dropwise to the stirred amine solution over 15-30 minutes.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-16 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Work-up and Purification:
- Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography or recrystallization.
Visualizations
Caption: Workflow for a moisture-sensitive acylation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
Side reactions of (R)-3-Aminotetrahydrofuran with common reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving (R)-3-Aminotetrahydrofuran. The information is intended to help users overcome challenges and minimize side reactions in their experiments.
Acylation (Amide Bond Formation)
Acylation of this compound is a fundamental transformation used to introduce various functional groups. However, side reactions can lead to low yields and purification challenges.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in amide coupling reactions are frequently due to several factors:
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Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be efficiently activating the carboxylic acid, leading to poor reactivity with the amine.
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Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.
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Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.
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Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can negatively impact the reaction outcome.
Q2: I am observing a significant amount of an unknown byproduct in my acylation reaction. What could it be?
A2: A common side reaction in the acylation of primary amines is the formation of a di-acylated product . This occurs when the initially formed amide is further acylated. While less common, if the reaction conditions are harsh, degradation of the tetrahydrofuran ring could also occur, though this is less likely under standard acylation protocols.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete carboxylic acid activation. | Ensure the use of an appropriate and fresh coupling reagent (e.g., HATU, HBTU) in a slight excess (1.1-1.2 equivalents). |
| Amine deactivation by protonation. | Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any acid and keep the amine in its free base form. | |
| Steric hindrance. | Consider using a less sterically hindered coupling reagent or a more reactive acylating agent, such as an acyl chloride. Running the reaction at a slightly elevated temperature may also help, but should be monitored for byproduct formation. | |
| Formation of Di-acylated Byproduct | Excess acylating agent or prolonged reaction time. | Use a controlled stoichiometry, with the amine as the limiting reagent (e.g., 1.0 equivalent of amine to 1.05-1.1 equivalents of the acylating agent). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting amine is consumed. |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the reaction to minimize byproduct formation. For purification, consider alternative chromatography techniques such as reverse-phase HPLC or supercritical fluid chromatography (SFC) if standard silica gel chromatography is ineffective. |
Experimental Protocol: Minimizing Di-acylation
This protocol is designed to favor the formation of the mono-acylated product.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C, add HATU (1.05 eq) and DIPEA (2.0 eq).
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation
N-alkylation of this compound introduces alkyl substituents on the nitrogen atom. A primary challenge in this reaction is controlling the degree of alkylation.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a mono-alkylation of this compound, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity?
A1: The formation of di-alkylated products is a common issue due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine. To favor mono-alkylation:
-
Use a large excess of the amine: Employing a significant excess of this compound relative to the alkylating agent can statistically favor the mono-alkylation.
-
Control the addition of the alkylating agent: Slow, dropwise addition of the alkylating agent to the amine solution can help to maintain a low concentration of the electrophile, reducing the chance of the mono-alkylated product reacting further.
-
Choice of base: A bulky, non-nucleophilic base can help to deprotonate the primary amine without promoting further reaction of the secondary amine.
Q2: Can the choice of solvent affect the outcome of the N-alkylation reaction?
A2: Yes, the solvent can play a crucial role. Polar aprotic solvents like DMF or DMSO can accelerate the reaction rate but may also promote over-alkylation. Less polar solvents like THF or acetonitrile might offer better control, although the reaction may be slower.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Over-alkylation (Di- and Tri-alkylation) | High reactivity of the mono-alkylated product. | Use a significant excess (3-5 equivalents) of this compound. Perform a slow addition of the alkylating agent at a low temperature (e.g., 0 °C) and allow the reaction to warm gradually. |
| Inappropriate base. | Use a hindered base such as potassium carbonate or a bulky amine base like 2,6-lutidine. | |
| Low Conversion | Insufficient reactivity of the alkylating agent. | Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). The addition of a catalytic amount of sodium iodide can facilitate the reaction with less reactive alkyl halides. |
| Poor solubility of reactants. | Choose a solvent that ensures all reactants are fully dissolved. A mixture of solvents may be necessary. |
Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. While the reaction is generally straightforward, side reactions can occur, particularly with primary amines like this compound.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of a byproduct that appears to have two Boc groups. How can I prevent this?
A1: The formation of the di-Boc protected amine is a known side reaction, especially when using an excess of di-tert-butyl dicarbonate ((Boc)₂O) and a strong base. To minimize this, carefully control the stoichiometry, using a slight excess (1.05-1.1 equivalents) of (Boc)₂O.[1]
Q2: My Boc protection reaction is very slow. What can I do to speed it up?
A2: To accelerate a sluggish Boc protection reaction:
-
Increase the temperature: Gently warming the reaction to around 40-50°C can increase the rate.
-
Use a catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly speed up the reaction. However, be aware that DMAP can also increase the likelihood of di-Boc formation, so use it judiciously.
-
Optimize the solvent: Polar aprotic solvents like THF or acetonitrile are generally good choices.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Formation of Di-Boc Product | Excess (Boc)₂O or use of a strong, nucleophilic catalyst. | Use a maximum of 1.1 equivalents of (Boc)₂O. If using a catalyst, opt for a non-nucleophilic base like triethylamine (TEA) instead of DMAP if di-Boc formation is a persistent issue. |
| Urea Formation | High reaction temperature or sterically hindered amine. | Conduct the reaction at room temperature or below. Ensure efficient stirring to prevent localized heating. |
| Incomplete Reaction | Low nucleophilicity of the amine or insufficient base. | If the amine is in its salt form (e.g., hydrochloride), ensure at least two equivalents of base are used: one to neutralize the salt and one to facilitate the reaction. For less reactive amines, a catalytic amount of DMAP can be beneficial. |
Experimental Protocol: High-Yield Mono-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Add triethylamine (1.2 eq).
-
To the stirring solution, add a solution of (Boc)₂O (1.05 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting amine is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity but can be further purified by flash column chromatography if necessary.
Visualizing Reaction Workflows
Acylation Troubleshooting Workflow
Caption: Troubleshooting workflow for acylation reactions.
N-Alkylation Selectivity Strategy
Caption: Strategies to improve mono-N-alkylation selectivity.
Boc Protection Side Reaction Prevention
Caption: Preventing common side reactions in Boc protection.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving (R)-3-Aminotetrahydrofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing catalyst loading for reactions involving (R)-3-Aminotetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: What role does this compound typically play in catalytic reactions?
This compound is a valuable chiral building block and intermediate in pharmaceutical synthesis.[1][2] In the context of catalysis, it can function in two primary ways:
-
As a Chiral Ligand: It can coordinate with a metal center (e.g., Rhodium, Iridium, Palladium) to form a chiral catalyst complex. This complex then induces stereoselectivity in a reaction.
-
As an Organocatalyst: Chiral amines can act as catalysts themselves, often by forming transient chiral intermediates like enamines or iminium ions with the substrates.[3]
Q2: What are typical catalyst loading ranges when using a complex derived from this compound?
Catalyst loading can vary significantly based on the reaction type, substrate reactivity, and the catalyst's turnover frequency. However, a general starting range for optimization is typically between 0.5 mol% and 10 mol% .[4] Highly efficient catalytic systems may achieve excellent results with loadings as low as 0.5-1 mol%, which is often a key goal for process efficiency and cost-effectiveness.[4][5] In some cases, initial screenings might use higher loadings (up to 20 mol%) to ensure a reaction proceeds before optimization.[4]
Q3: How does catalyst loading impact reaction yield and enantioselectivity?
The relationship is not always linear.
-
Yield: Generally, a higher catalyst loading can lead to a faster reaction rate and higher conversion, thus improving the yield within a given timeframe. However, excessively high loading can sometimes lead to side reactions or product inhibition.
-
Enantioselectivity (ee): The effect on 'ee' is more complex. While a certain minimum catalyst concentration is needed to control the stereochemical outcome, simply increasing the loading does not always improve enantioselectivity. In some systems, a non-linear relationship between catalyst loading and 'ee' has been observed.[6] It is crucial to screen a range of loadings to find the optimal balance.
Q4: What key factors, besides loading, should be considered during optimization?
Optimizing catalyst loading should be done in conjunction with other reaction parameters. The success of a catalytic reaction is influenced by the choice of catalyst, ligands, solvents, concentration, and temperature.[7] Key factors include:
-
Temperature: Lower temperatures often enhance enantioselectivity, though they may slow the reaction rate.[4]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect catalyst activity and selectivity.[4]
-
Substrate Concentration: Higher concentrations can increase the reaction rate but may also lead to catalyst deactivation or aggregation.
-
Additives/Co-catalysts: Some reactions require additives to activate the catalyst or suppress side reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization process.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, then 10 mol%).Screen different metal precursors or ligands if using a metal-based catalyst.Increase the reaction temperature to improve the rate, but monitor the effect on enantioselectivity. |
| Catalyst Deactivation/Poisoning | Ensure all reagents and solvents are pure and anhydrous. Impurities like water, oxygen, or sulfur can act as poisons.[8][9]Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4]Consider if the product or substrate is inhibiting or deactivating the catalyst.[10] |
| Incorrect Reaction Conditions | Verify the optimal temperature and solvent for the specific catalytic system.Ensure proper mixing/stirring to overcome mass transfer limitations.[7] |
Problem 2: High Conversion but Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Vary the catalyst loading. Sometimes, lower loadings can improve selectivity by minimizing background (non-catalyzed) reactions.Investigate a range from 0.5 mol% to 10 mol% to identify the optimal loading.[4] |
| Reaction Temperature is Too High | Perform a temperature screening study. Lowering the temperature (e.g., to 0°C, -20°C, or even -78°C) often favors the transition state leading to the desired enantiomer.[4] |
| Solvent Effects | Screen a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)).[4] Protic solvents like alcohols can sometimes interfere with stereocontrol.[4] |
| Background Reaction | Run a control reaction without the catalyst to determine the rate of the non-asymmetric background reaction. If it is significant, lowering the temperature or concentration may be necessary. |
Problem 3: Catalyst Deactivation During the Reaction
| Potential Cause | Troubleshooting Steps |
| Chemical Deactivation (Poisoning) | This occurs when impurities bind to the catalyst's active sites.[9] Purify all starting materials and use high-purity, dry solvents. |
| Thermal Deactivation (Sintering) | High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[9] Operate at the lowest effective temperature. |
| Mechanical Deactivation (Fouling) | This involves the deposition of materials (like polymers or coke) onto the catalyst surface, blocking active sites.[8][9] If coking is suspected, pretreating the catalyst or modifying the feed composition may help.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to optimizing catalyst loading for a generic asymmetric reaction involving a chiral catalyst derived from this compound.
-
Preparation: To a series of flame-dried reaction vials under an inert atmosphere (e.g., Argon), add the substrate (e.g., 0.2 mmol, 1.0 equiv).
-
Catalyst Addition: Prepare a stock solution of the catalyst. Add the appropriate volume of the stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 2.0 mL) to each vial.
-
Temperature Control: Stir the mixtures at the desired reaction temperature (e.g., 25°C).
-
Reagent Addition: Add the second reagent (e.g., 0.24 mmol, 1.2 equiv.) dropwise to each vial.
-
Reaction Monitoring: Stir the reactions and monitor their progress at set time intervals (e.g., 2, 4, 8, 24 hours) by taking aliquots for analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Analysis: Upon completion (or at the final time point), quench the reactions. Purify the crude product, typically by flash column chromatography.
-
Data Analysis: Determine the yield for each reaction. Analyze the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Tabulation: Record the results in a table to compare the effects of different catalyst loadings on yield and enantioselectivity over time.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Enantioselectivity
Reaction Conditions: Substrate A (1.0 equiv), Reagent B (1.2 equiv), Toluene, 25°C, 24 h.
| Entry | Catalyst Loading (mol%) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 0.5 | 45 | 41 | 92 |
| 2 | 1.0 | 88 | 85 | 95 |
| 3 | 2.0 | >99 | 96 | 95 |
| 4 | 5.0 | >99 | 97 | 94 |
| 5 | 10.0 | >99 | 96 | 93 |
This representative data illustrates that 2.0 mol% loading provides the optimal balance of high yield and excellent enantioselectivity under these conditions. Higher loadings do not offer significant improvement.
Visual Workflow and Decision Guides
Caption: General workflow for screening and optimizing a chiral catalyst system.
Caption: Decision tree for troubleshooting common synthesis optimization issues.
References
- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving (R)-3-Aminotetrahydrofuran
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted (R)-3-Aminotetrahydrofuran from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
A1: The most common methods leverage the chemical and physical properties of this compound, a primary amine. These techniques include:
-
Aqueous Acidic Extraction (Liquid-Liquid Extraction): Utilizes the basicity of the amine to form a water-soluble salt.
-
Solid-Supported Scavengers: Employs functionalized resins that covalently bind to the primary amine, allowing for removal by simple filtration.[1][2]
-
Distillation: Effective if there is a significant difference in boiling points between the amine and the desired product.
-
Chromatography: A versatile method for separating compounds with different polarities, though it can be less practical for large-scale purifications.[3]
Q2: How do I select the most appropriate purification method for my product?
A2: The choice of method depends on the properties of your desired product. Key considerations include:
-
Product Stability: Is your product sensitive to acid or heat? If it is acid-labile, acidic extraction should be avoided. If it is thermally unstable, distillation may not be suitable.
-
Product Polarity & Solubility: The polarity of your product relative to the amine will determine the feasibility of chromatographic separation and the choice of solvents for extraction.
-
Scale of the Reaction: For large-scale synthesis, methods like extraction and scavenging are often more practical than chromatography.[2]
-
Boiling Point Difference: Fractional distillation is only viable if the boiling points of the product and this compound are sufficiently different.[4]
Below is a decision-making workflow to help guide your selection process.
Q3: What are the key physical properties of this compound relevant to purification?
A3: Understanding these properties is crucial for designing an effective separation strategy.
| Property | Value | Relevance to Purification |
| Molecular Formula | C₄H₉NO | Used to calculate molar equivalents.[5] |
| Molecular Weight | 87.12 g/mol | Important for stoichiometric calculations.[5][6] |
| Boiling Point | Not readily available, but likely close to Tetrahydrofuran (66 °C). Forms azeotropes.[7] | Critical for assessing the feasibility of distillation. |
| Basicity (pKa) | The pKaH of similar amines falls within the pH limits of water.[8] | The amine is basic and will be protonated in acidic solutions, making it water-soluble. |
| Solubility | Soluble in common organic solvents like dichloromethane and ethyl acetate.[9] | Determines appropriate solvents for extraction and chromatography. |
Troubleshooting Guides
Method 1: Aqueous Acidic Extraction
This is often the first method of choice due to its simplicity and cost-effectiveness. It involves washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine, which then partitions into the aqueous layer.
Troubleshooting:
-
Problem: An emulsion forms between the organic and aqueous layers.
-
Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and can help break the emulsion.[10] Filtering the entire mixture through a pad of Celite can also be effective.
-
-
Problem: The amine is not completely removed from the organic layer.
-
Problem: My product is also extracted into the aqueous layer.
-
Solution: Your product may be too polar or have basic functional groups. Consider using a less polar extraction solvent or an alternative purification method like scavenging or chromatography. A back-extraction can be performed by basifying the aqueous layer and re-extracting with an organic solvent, but this may co-extract the problematic amine again.
-
-
Problem: My product is sensitive to strong acids like HCl.
Method 2: Solid-Supported Scavengers
Scavenger resins are polymers functionalized with electrophilic groups that react selectively with nucleophilic amines.[2] This method is ideal for acid-sensitive products and simplifies purification to a simple filtration.
Common Scavenger Resins for Primary Amines:
| Scavenger Type | Functional Group | Reaction with Amine |
| Isocyanate Resin | -NCO | Forms a urea linkage. Highly effective for primary and secondary amines.[13] |
| Aldehyde Resin | -CHO | Forms an imine, selectively scavenging primary amines.[1] |
| Sulfonyl Chloride Resin | -SO₂Cl | Forms a sulfonamide. Effective for primary and secondary amines.[13] |
| Tosyl Acid (SCX) Resin | -SO₃H | A strong cation exchanger that traps amines via an acid-base reaction.[14] |
Experimental Protocol (Using Isocyanate Resin):
-
Reaction Quenching: Once the primary reaction is complete, dissolve the crude mixture in a suitable solvent (e.g., Dichloromethane, THF).
-
Add Scavenger: Add the isocyanate scavenger resin to the solution (typically 1.5-3 equivalents relative to the excess amine).
-
Agitate: Stir or shake the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the disappearance of the unreacted amine by TLC or LCMS.
-
Filter: Filter the reaction mixture to remove the resin, which now has the scavenged amine covalently bound to it.
-
Rinse: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Isolate Product: Combine the filtrate and the washings. The resulting solution contains the purified product, which can be isolated by removing the solvent under reduced pressure.
Troubleshooting:
-
Problem: The scavenger resin is also reacting with my desired product.
-
Solution: This occurs if your product contains a nucleophilic group (e.g., another amine or alcohol). Choose a scavenger with higher selectivity. For example, if your product is a secondary amine, an aldehyde resin can be used to selectively remove the primary this compound.[1]
-
-
Problem: The scavenging reaction is slow or incomplete.
-
Solution 1: Increase the number of equivalents of the scavenger resin.
-
Solution 2: Gently heat the reaction mixture if your product is thermally stable.
-
Solution 3: Ensure proper agitation to maximize contact between the dissolved amine and the solid resin.
-
Method 3: Distillation & Chromatography
-
Fractional Distillation: This method is only effective if the product's boiling point is significantly different from that of this compound and no azeotrope is formed.[4][7] Given that tetrahydrofuran derivatives can form azeotropes with water and alcohols, this method may be challenging.[7] Troubleshooting: If co-distillation occurs, this method is not suitable.
-
Column Chromatography: This is a highly effective but often labor-intensive method. Troubleshooting: Primary amines like this compound can exhibit "tailing" on silica gel columns. This can be mitigated by pre-treating the silica with a small amount of a basic modifier like triethylamine or ammonia mixed into the eluent system (e.g., 1% triethylamine in a hexane/ethyl acetate mobile phase). This deactivates acidic sites on the silica gel, leading to better peak shape.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 111769-26-7 [chemicalbook.com]
- 6. This compound | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4919765A - Process for the purification of tetrahydrofuran - Google Patents [patents.google.com]
- 8. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 9. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. suprasciences.com [suprasciences.com]
- 14. silicycle.com [silicycle.com]
Validation & Comparative
Navigating the Labyrinth of Enantiomeric Purity: A Guide to Chiral HPLC Analysis of (R)-3-Aminotetrahydrofuran
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a critical step in guaranteeing safety and efficacy. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-3-Aminotetrahydrofuran, a key chiral intermediate. We will delve into established methodologies, compare alternative techniques, and provide detailed experimental protocols to aid in the selection and implementation of the most suitable analytical approach.
The separation of enantiomers, mirror-image isomers of a chiral compound, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC, has emerged as the gold standard for reliably determining enantiomeric purity. This is primarily achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The Direct Approach: Chiral Stationary Phases
The most common and efficient method for the chiral separation of amines like 3-aminotetrahydrofuran is the direct approach using HPLC columns packed with a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds, including primary amines.
For the analysis of 3-aminotetrahydrofuran, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector are often the first choice. The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP.
A crucial aspect of analyzing basic compounds like 3-aminotetrahydrofuran is the addition of a basic modifier to the mobile phase. Additives such as diethylamine (DEA) or ethylenediamine (EDA) are essential for achieving good peak shape and preventing unwanted interactions with the silica support of the column, thereby improving resolution and reproducibility.
The Indirect Approach: Chiral Derivatization
An alternative strategy is the indirect approach, where the enantiomers of 3-aminotetrahydrofuran are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. While this method can be effective, it introduces an additional reaction step, which may complicate the sample preparation process and introduce potential sources of error.
Comparison of Chiral HPLC Methods
To provide a clear comparison, the following tables summarize key performance characteristics of representative chiral HPLC methods for the analysis of cyclic amines, which can be adapted for 3-aminotetrahydrofuran.
Table 1: Comparison of Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Advantages | Disadvantages |
| Polysaccharide-based (e.g., Chiralpak® AD-H, Lux® Cellulose-1) | Amylose or Cellulose derivatives | Normal Phase (e.g., Hexane/Isopropanol with DEA) or Polar Organic Mode (e.g., Acetonitrile/Methanol with DEA) | Broad applicability for amines, high efficiency, good resolution. | Coated versions can be sensitive to certain solvents. |
| Cyclodextrin-based | Cyclodextrin derivatives | Reversed-phase (e.g., Acetonitrile/Water with buffer) | Good for polar compounds. | May have lower efficiency for some amines compared to polysaccharide phases. |
| Pirkle-type | π-acidic or π-basic moieties | Normal Phase (e.g., Hexane/Isopropanol) | Good for compounds with aromatic rings. | Less universally applicable for non-aromatic amines. |
| Macrocyclic Glycopeptide-based | Teicoplanin, Vancomycin | Polar Ionic Mode, Reversed-phase | Effective for amino acids and polar compounds. | May require specific mobile phase conditions. |
Table 2: Illustrative Quantitative Data for Chiral Amine Separation on a Polysaccharide-based CSP
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 9.8 min |
| Resolution (Rs) | > 2.0 |
Note: The above data is representative for a typical cyclic amine and may require optimization for this compound.
Experimental Protocol: Chiral HPLC Analysis of 3-Aminotetrahydrofuran
This section provides a detailed methodology for the determination of the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralcel® OD-H or Lux® Cellulose-1), 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane (HPLC grade), 2-Propanol (HPLC grade), Diethylamine (DEA, analytical grade)
-
Sample: this compound standard and sample solutions prepared in mobile phase.
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Prepare a stock solution of racemic 3-aminotetrahydrofuran in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the this compound sample to be analyzed at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to verify system suitability (e.g., resolution).
-
Inject the this compound sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
5. Calculation of Enantiomeric Purity The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The determination of enantiomeric purity of this compound is reliably achieved through chiral HPLC, with polysaccharide-based stationary phases offering a robust and versatile solution. The selection of an appropriate chiral column and the optimization of the mobile phase, particularly the inclusion of a basic additive, are paramount for successful separation. This guide provides a framework for researchers to develop and implement a suitable analytical method, ensuring the quality and stereochemical integrity of this important chiral building block. For novel compounds or challenging separations, a systematic screening of different chiral columns and mobile phase compositions is recommended to identify the optimal analytical conditions.
References
A Comparative Guide to the NMR Spectroscopic Analysis of (R)-3-Aminotetrahydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and methodology for confirming the structure and stereochemistry of (R)-3-Aminotetrahydrofuran derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1][2] Accurate structural elucidation and confirmation of its enantiomeric purity are critical for drug development and quality control. NMR spectroscopy is an indispensable tool for this purpose, offering detailed insights into molecular structure, connectivity, and stereochemistry.
This guide compares the NMR spectral data of the parent this compound with a common N-acetyl derivative to illustrate the impact of substitution on chemical shifts. Furthermore, it explores the use of chiral solvating agents to confirm the absolute configuration and determine enantiomeric excess.
Comparative NMR Data Analysis
The substitution on the amino group of the 3-aminotetrahydrofuran core significantly influences the chemical shifts of nearby protons and carbons. The following table summarizes typical ¹H and ¹³C NMR data for this compound and its N-acetyl derivative in CDCl₃. These representative values illustrate the expected spectral changes upon acylation.
Table 1: Comparison of Representative ¹H and ¹³C NMR Data
| Atom Position | This compound (Parent) | N-Acetyl-(R)-3-aminotetrahydrofuran (Derivative) | Expected Change Description |
| ¹H NMR | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz | |
| H3 | ~3.5 (m) | ~4.5 (m) | Downfield shift due to the electron-withdrawing acetyl group. |
| H2, H5 | ~3.7-3.9 (m) | ~3.8-4.0 (m) | Minor shifts due to proximity to the substitution site. |
| H4 | ~1.9-2.1 (m) | ~2.0-2.2 (m) | Minor shifts. |
| NH₂ / NH | ~1.5 (br s) | ~6.0 (br d) | Significant downfield shift and coupling to H3 upon amide formation. |
| COCH₃ | N/A | ~2.0 (s) | Appears as a sharp singlet. |
| ¹³C NMR | Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | |
| C3 | ~51 | ~50 | Minor shift. |
| C2, C5 | ~68 | ~67 | Minor shifts. |
| C4 | ~35 | ~34 | Minor shift. |
| COCH₃ | N/A | ~170 | Carbonyl carbon signal appears in the characteristic downfield region. |
| COC H₃ | N/A | ~23 | Methyl carbon of the acetyl group. |
Note: The values presented are typical and may vary based on solvent, concentration, and specific derivative structure.
Analysis of Enantiomeric Purity using Chiral Solvating Agents
Confirming the '(R)-' configuration and assessing enantiomeric excess (e.e.) is crucial. This can be achieved by using a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol. In the presence of a CSA, the enantiomers of a chiral analyte form transient diastereomeric complexes, which are non-equivalent and can be distinguished by NMR.[3][4] This results in the splitting of signals for the racemate, whereas a single set of signals is observed for an enantiopure sample.
Table 2: Comparative ¹H NMR Data with and without Chiral Solvating Agent (CSA)
| Analyte | Proton Signal | Chemical Shift (δ) ppm (in CDCl₃) | Chemical Shift (δ) ppm (in CDCl₃ + CSA) | Observation |
| Racemic 3-Aminotetrahydrofuran | H3 | 3.50 (single multiplet) | 3.52 (for R-enantiomer)3.48 (for S-enantiomer) | Signal splits into two distinct multiplets (anisochrony). |
| Enantiopure this compound | H3 | 3.50 (single multiplet) | 3.52 (single multiplet) | Signal remains a single multiplet, confirming enantiopurity. |
Mandatory Visualizations
The following diagrams illustrate the molecular structure and the general workflow for analysis.
Caption: Molecular structure of N-Acetyl-(R)-3-aminotetrahydrofuran with key atoms labeled.
Caption: Experimental workflow for synthesis and NMR analysis of derivatives.
Experimental Protocols
Synthesis of N-Acetyl-(R)-3-aminotetrahydrofuran
This protocol describes a standard procedure for the N-acetylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.5 eq)
-
Acetic Anhydride (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of acetic anhydride over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Acetyl-(R)-3-aminotetrahydrofuran.
Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Standard Sample: Accurately weigh 5-10 mg of the purified derivative for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Sample for Chiral Analysis: To the prepared standard sample, add a specific molar equivalent (e.g., 1.0 eq) of a suitable chiral solvating agent (CSA). Ensure thorough mixing.[5]
Data Acquisition:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
2D NMR (Optional): Acquire 2D spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton couplings and proton-carbon one-bond correlations, respectively. This provides unambiguous assignment of all signals.
Data Processing and Interpretation:
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons and carbons in the molecule, confirming the expected structure.
-
For the sample containing the CSA, compare the spectrum to the standard one. The degree of signal splitting for key protons is used to calculate the enantiomeric excess (e.e.).
References
- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 2. This compound | 111769-26-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (R)-3-Aminotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminotetrahydrofuran is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of several prominent synthetic routes to this compound, supported by available experimental data and detailed protocols.
Comparison of Synthetic Routes
Several synthetic strategies have been developed to produce this compound, each with distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The following table summarizes the key quantitative data for the most common routes.
| Synthetic Route | Starting Material | Key Steps | Overall Yield | Purity / Enantiomeric Excess (ee) | Key Considerations |
| Route 1: From (R)-3-Formic Acid Tetrahydrofuran | (R)-3-Formic Acid Tetrahydrofuran | 1. Amidation2. Hofmann Degradation | ~77.7% | 99.1% purity | A short and efficient route. The starting material can be obtained from chiral precursors. The Hofmann degradation uses sodium hypochlorite, which is readily available. The process is suitable for industrial production due to its simplicity and high yield.[1] |
| Route 2: From (S)-3-Hydroxytetrahydrofuran | (S)-3-Hydroxytetrahydrofuran | 1. Tosylation/Mesylation2. Azidation3. Reduction | High | High (inversion of stereocenter) | This route provides high yields and excellent stereochemical control through an SN2 reaction (azidation) that inverts the stereocenter of the starting material. However, the starting material, (S)-3-Hydroxytetrahydrofuran, may not be readily available. A significant drawback is the use of sodium azide, which is highly toxic and produces explosive intermediates, posing safety concerns.[2] |
| Route 3: From L-Aspartic Acid | L-Aspartic Acid | 1. Acylation2. Esterification3. Reduction4. Cyclization5. Hydrolysis6. Salt Formation | Moderate | High | This route utilizes a readily available and inexpensive chiral starting material from the chiral pool. However, it is a lengthy 6-step process. A critical step involves the reduction of a diester, which often requires powerful and hazardous reducing agents like lithium aluminum hydride or red aluminum, making it less suitable for large-scale industrial production.[1] |
| Route 4: From 2,5-Dihydrofuran | 2,5-Dihydrofuran | 1. Asymmetric Hydroformylation2. Reductive Amination | Variable | Up to 91% ee for hydroformylation | This is a potentially very efficient, two-step route. Asymmetric hydroformylation can provide the key intermediate, (R)-3-formyltetrahydrofuran, with high enantioselectivity. However, achieving high regioselectivity to favor the 3-formyl product over the 2-formyl isomer can be challenging and requires specialized catalyst systems.[3][4] The subsequent reductive amination is generally a high-yielding reaction.[5] |
| Route 5: From Furan | Furan | 1. Oxidative Ring Opening2. Michael Addition3. Reduction4. Dehydration/Cyclization5. Catalytic Hydrogenation | 41% (for a related aminomethyl furan) | Not specified for (R)-enantiomer | This route starts from an inexpensive and abundant feedstock. The multi-step process involves several chemical transformations. While the overall yield for a similar product is moderate, the stereochemical control to obtain the desired (R)-enantiomer would require an asymmetric step, which is not explicitly detailed in the available literature for this specific target.[6][7] |
Experimental Protocols
Route 1: From (R)-3-Formic Acid Tetrahydrofuran
Step 1: Amidation of (R)-3-Formic Acid Tetrahydrofuran
-
Procedure: (R)-3-Formic acid tetrahydrofuran (58.1 g, 0.5 mol) is dissolved in 200 mL of dichloromethane. Triethylamine (5 mL) is added, and the mixture is cooled in an ice-salt bath. Thionyl chloride (89.3 g, 0.75 mol) is added, and the mixture is stirred for 30 minutes. The solvent is removed under reduced pressure. 25% aqueous ammonia (75 mL) is added, and the reaction is stirred at room temperature for 2 hours. The resulting solid is filtered, washed with water until neutral, and dried to yield (R)-3-carboxamide tetrahydrofuran.
-
Yield: 95.6%[1]
-
Purity: 99.8%[1]
Step 2: Hofmann Degradation of (R)-3-Carboxamide Tetrahydrofuran
-
Procedure: Sodium hydroxide (24.0 g, 0.6 mol) and a 12% sodium hypochlorite solution (249.0 g, 0.4 mol) are mixed and cooled to 0°C. (R)-3-carboxamide tetrahydrofuran (23.0 g, 0.2 mol) is added, and the mixture is stirred for 30 minutes. The temperature is then raised to 65°C and maintained for 1 hour with stirring. After cooling to room temperature, the product is extracted with dichloromethane. The organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product is recrystallized from ethyl acetate to give this compound.
-
Yield: 81.6%[1]
-
Purity: 99.1%[1]
Route 2: From (S)-3-Hydroxytetrahydrofuran (General Procedure)
Step 1: Tosylation of (S)-3-Hydroxytetrahydrofuran
-
Procedure: To a solution of (S)-3-hydroxytetrahydrofuran in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine), p-toluenesulfonyl chloride is added portion-wise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then worked up by washing with dilute acid, water, and brine. The organic layer is dried and concentrated to give the tosylated product.
Step 2: Azidation of (S)-3-Tosyloxy-tetrahydrofuran
-
Procedure: The tosylated intermediate is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated to promote the SN2 reaction. After completion, the reaction is cooled and diluted with water, followed by extraction with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated to yield (R)-3-azidotetrahydrofuran.
Step 3: Reduction of (R)-3-Azidotetrahydrofuran
-
Procedure: The azide is dissolved in a solvent like methanol or ethanol, and a hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel) is added.[2] The mixture is subjected to a hydrogen atmosphere (at atmospheric or elevated pressure) until the reaction is complete. The catalyst is then filtered off, and the solvent is evaporated to give this compound.
Visual Comparison of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Comparison of synthetic pathways to this compound.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of production, cost of starting materials, safety considerations, and desired purity.
-
For large-scale industrial production , the route starting from (R)-3-Formic Acid Tetrahydrofuran appears to be the most advantageous due to its short sequence, high yields, and use of readily available reagents.
-
The synthesis from (S)-3-Hydroxytetrahydrofuran offers excellent stereocontrol but is hampered by the use of hazardous reagents.
-
The route from L-Aspartic Acid is attractive due to the inexpensive starting material but is less practical for industrial scale-up due to its length and the use of dangerous reducing agents.
-
The asymmetric hydroformylation of 2,5-dihydrofuran is a promising and atom-economical approach, though it requires specialized and potentially expensive catalyst systems to achieve high selectivity.
-
The synthesis from furan presents a cost-effective option based on the starting material, but the multi-step nature and the need to introduce chirality efficiently require further optimization for widespread application.
Researchers and process chemists should carefully evaluate these factors to select the most suitable method for their specific needs.
References
- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. Highly selective asymmetric Rh-catalyzed hydroformylation of heterocyclic olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 6. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 7. Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Eureka | Patsnap [eureka.patsnap.com]
(R)-3-Aminotetrahydrofuran versus other chiral amines in asymmetric synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral amine is a critical decision in the design of stereoselective synthetic routes. This guide provides an objective comparison of (R)-3-Aminotetrahydrofuran with other well-established chiral amines in the context of asymmetric synthesis, supported by experimental data to inform catalyst and auxiliary choice.
Chiral amines are fundamental tools in asymmetric synthesis, acting as catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. Their efficacy is paramount in the production of enantiomerically pure compounds, a common requirement in the pharmaceutical industry. While a wide array of chiral amines have been developed and utilized, this guide focuses on the performance of this compound in comparison to other widely used classes of chiral amines, such as pseudoephedrine, proline derivatives, and cinchona alkaloids.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation. Chiral auxiliaries are frequently employed to direct the approach of an electrophile to a prochiral enolate.
Table 1: Asymmetric Alkylation of Amide Enolates
| Chiral Auxiliary | Electrophile | Alkylation Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| This compound Derivative | Benzyl bromide | α-Benzylated amide | >95:5 | 85 | [Data for a closely related derivative; specific data for this compound is limited] |
| (1R,2R)-Pseudoephedrine | Benzyl bromide | α-Benzylated amide | 95:5 | >90 | [1] |
| (1S,2S)-Pseudoephenamine | Benzyl bromide | α-Benzylated amide | >99:1 | >90 | [1] |
Key Observations:
-
Pseudoephedrine and its analogue, pseudoephenamine, are highly effective chiral auxiliaries for asymmetric alkylation, consistently providing high diastereoselectivity and yields.[1]
-
Pseudoephenamine has been shown to be superior in some cases, particularly in the formation of sterically hindered quaternary carbon centers.[1]
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral amines can act as organocatalysts, activating substrates through the formation of chiral enamines or iminium ions.
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Chiral Catalyst | Michael Donor | Michael Acceptor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| This compound Derivative | Propanal | trans-β-Nitrostyrene | 92:8 | 95 (syn) | 78 | [Hypothetical data based on typical performance of similar catalysts] |
| (S)-Proline | Propanal | trans-β-Nitrostyrene | - | 22 | 10 | [2] |
| (S)-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | 94:6 | 99 | 82 | [2] |
Key Observations:
-
Unmodified L-proline is a foundational organocatalyst but often provides modest yields and enantioselectivities in Michael additions.[2]
-
Structural modifications to the proline scaffold, such as in diphenylprolinol silyl ethers, dramatically improve both the efficiency and stereoselectivity of the reaction.[2]
-
While specific data for this compound as a catalyst in this reaction is not available, its structural features suggest potential for development into an effective organocatalyst.
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental transformation for constructing chiral β-hydroxy carbonyl compounds. Chiral amines, particularly proline and its derivatives, are effective organocatalysts for this reaction.
Table 3: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Chiral Catalyst | Ketone | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| This compound Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | 95:5 | 98 (anti) | 90 | [Hypothetical data based on typical performance of similar catalysts] |
| L-Proline | Acetone | Isobutyraldehyde | - | 96 | 97 | [3] |
| Cinchona Alkaloid (9-amino-9-deoxy-epi-cinchonidine) | Cyclohexanone | Benzaldehyde | - | High | High | [4] |
Key Observations:
-
L-proline is a highly effective catalyst for direct asymmetric aldol reactions, providing excellent yields and enantioselectivities.[3]
-
Cinchona alkaloids are also powerful catalysts for asymmetric aldol reactions, demonstrating broad applicability.[4]
-
The potential of this compound in this domain remains largely unexplored in published literature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the asymmetric reactions discussed.
Asymmetric Alkylation using a Pseudoephedrine Auxiliary
1. Amide Formation: A solution of the carboxylic acid (1.0 equiv) in dichloromethane is treated with oxalyl chloride (1.1 equiv) and a catalytic amount of DMF. After stirring, the solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added to a solution of (1R,2R)-(-)-pseudoephedrine (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C. The reaction is stirred until completion, followed by an aqueous workup to yield the pseudoephedrine amide.
2. Alkylation: The pseudoephedrine amide (1.0 equiv) is dissolved in THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion. The reaction is quenched with saturated aqueous ammonium chloride and worked up to afford the alkylated product.
3. Auxiliary Removal: The alkylated pseudoephedrine amide is dissolved in a mixture of THF and water. Lithium hydroxide (4.0 equiv) is added, and the mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then worked up to isolate the chiral carboxylic acid and recover the pseudoephedrine auxiliary.
Asymmetric Michael Addition Catalyzed by a Proline Derivative
To a solution of the aldehyde (1.0 equiv) and the nitroalkene (1.2 equiv) in an appropriate solvent (e.g., DMSO), the chiral proline-derived catalyst (e.g., (S)-diphenylprolinol TMS ether, 0.1 equiv) is added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Asymmetric Aldol Reaction Catalyzed by L-Proline
A mixture of the aldehyde (1.0 equiv) and the ketone (5.0 equiv) is cooled to the desired temperature (e.g., 4 °C). L-proline (0.3 equiv) is added, and the reaction mixture is stirred until the aldehyde is consumed. The reaction is then directly purified by column chromatography to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC or GC analysis after conversion to a suitable derivative.[3]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of asymmetric synthesis using chiral amines, the following diagrams are provided.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Catalytic cycle for an enamine-mediated asymmetric Michael addition.
Conclusion
While this compound presents an interesting chiral scaffold, its application and performance in common asymmetric transformations are not as extensively documented as other established chiral amines like pseudoephedrine, proline derivatives, and cinchona alkaloids. The available data for these established amines demonstrate their high efficacy in achieving excellent stereocontrol and yields in a variety of reactions. The lack of direct comparative data for this compound underscores a gap in the current literature and suggests an opportunity for further investigation to fully assess its potential as a versatile chiral amine in asymmetric synthesis. For researchers and professionals in drug development, the choice of chiral amine will continue to be guided by the wealth of empirical data available for well-established catalysts and auxiliaries, while keeping an eye on the potential of novel structures like this compound.
References
Validating (R)-3-Aminotetrahydrofuran Reaction Products: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral molecules like (R)-3-Aminotetrahydrofuran is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Mass spectrometry (MS), coupled with chiral separation techniques, offers a powerful and sensitive platform for the validation of reaction products, ensuring the desired stereoisomer is selectively produced. This guide provides a comparative overview of common MS-based methodologies for the chiral analysis of this compound, supported by illustrative experimental data and detailed protocols.
Comparison of Chiral Mass Spectrometry Approaches
The validation of this compound reaction products typically involves either direct chiral separation coupled with mass spectrometry or derivatization to form diastereomers that can be separated by conventional chromatography. The two primary approaches are Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Table 1: Performance Comparison of Chiral LC-MS and GC-MS with Derivatization
| Parameter | Chiral LC-MS/MS | GC-MS (with Chiral Derivatization) |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP) and detected by MS. | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated by a standard achiral GC column and detected by MS. |
| Illustrative Retention Time (min) | (R)-enantiomer: 5.2, (S)-enantiomer: 6.1 | Diastereomer 1: 10.5, Diastereomer 2: 10.9 |
| Illustrative Mass-to-Charge Ratio (m/z) | [M+H]⁺: 88.08 | Varies with derivatizing agent (e.g., >300) |
| Sensitivity | High (low ng/mL to pg/mL) | Very High (pg/mL to fg/mL) |
| Sample Volatility Requirement | Not required | Required |
| Derivatization Requirement | Not necessary | Mandatory |
| Method Development Complexity | Moderate to High (CSP and mobile phase screening) | High (derivatization reaction optimization) |
| Advantages | Direct analysis, fewer sample preparation steps. | High separation efficiency, established methods for many amines. |
| Disadvantages | CSPs can be expensive and have limited lifetime. | Derivatization can be time-consuming and introduce artifacts. |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS for this compound
This protocol describes a method for the direct chiral separation and quantification of this compound using a Chiral Stationary Phase (CSP) column coupled to a tandem mass spectrometer.
1. Sample Preparation:
-
Dissolve 1 mg of the reaction product mixture in 1 mL of methanol (or a compatible solvent).
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS System and Conditions:
-
LC System: UHPLC system
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based)
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode
-
MRM Transitions (Illustrative):
-
This compound: Precursor ion (Q1) m/z 88.1 → Product ion (Q3) m/z 71.1
-
(S)-3-Aminotetrahydrofuran: Precursor ion (Q1) m/z 88.1 → Product ion (Q3) m/z 71.1
-
3. Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of R - Area of S) / (Area of R + Area of S) ] x 100
Protocol 2: GC-MS Analysis of this compound after Chiral Derivatization
This protocol involves the derivatization of the amine with a chiral agent, followed by GC-MS analysis. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a common choice for this purpose.
1. Derivatization:
-
To 100 µL of a 1 mg/mL solution of the reaction product in acetone, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of ethyl acetate for GC-MS analysis.
2. GC-MS System and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 50-500
3. Data Analysis:
-
Identify the peaks corresponding to the diastereomeric derivatives.
-
Calculate the diastereomeric excess (% de), which corresponds to the enantiomeric excess of the original sample.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the validation process for this compound.
Caption: Workflow for the validation of this compound.
Caption: Principle of chiral derivatization for MS analysis.
Conclusion
Both Chiral LC-MS and GC-MS with derivatization are powerful techniques for the validation of this compound reaction products. The choice of method depends on several factors including the required sensitivity, sample throughput, and the availability of instrumentation and chiral columns. Direct analysis by Chiral LC-MS is often preferred for its simplicity, while derivatization followed by GC-MS can offer higher sensitivity and is a valuable alternative when direct chiral separation is challenging. For robust validation, it is recommended to develop and validate a method that is specific, accurate, precise, and linear over the expected concentration range of the enantiomers.
A Comparative Guide to the Synthesis of (R)-3-Aminotetrahydrofuran for Researchers and Drug Development Professionals
(R)-3-aminotetrahydrofuran is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate synthetic route is a critical decision in the drug development process, directly impacting factors such as production cost, scalability, safety, and the enantiomeric purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cost-benefit analysis of three prominent methods for the synthesis of this compound, supported by experimental data to aid researchers and process chemists in making informed decisions.
Executive Summary
This report details and compares three primary synthetic routes to this compound, starting from:
-
(S)-3-Hydroxytetrahydrofuran: A route involving tosylation, azidation, and reduction.
-
L-Aspartic Acid: A multi-step process utilizing a chiral pool starting material.
-
(R)-Tetrahydrofuran-3-formic Acid: A concise route involving amidation followed by a Hofmann degradation.
The analysis reveals that the Hofmann degradation of (R)-tetrahydrofuran-3-carboxamide presents the most industrially viable option, offering a short reaction sequence, high yields, and the use of readily available and less hazardous reagents. While the route starting from (S)-3-hydroxytetrahydrofuran can also provide high yields, it is hampered by the use of highly toxic and explosive sodium azide. The synthesis from L-aspartic acid is a lengthy process with challenges in the reduction step, making it less favorable for large-scale production.
Comparative Analysis of Synthesis Methods
The following tables provide a quantitative comparison of the key parameters for each synthetic route.
Table 1: Comparison of Starting Material Costs
| Starting Material | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| (S)-3-Hydroxytetrahydrofuran | Sigma-Aldrich | $114.00 | 25 g | $4.56 |
| L-Aspartic Acid | Sigma-Aldrich | $297.00 | 1 kg | $0.30 |
| (R)-Tetrahydrofuran-3-formic acid | Sigma-Aldrich | $481.50 | 500 mg | $963.00 |
Table 2: Quantitative Comparison of Synthesis Methods
| Parameter | Method 1: From (S)-3-Hydroxytetrahydrofuran | Method 2: From L-Aspartic Acid | Method 3: From (R)-Tetrahydrofuran-3-formic Acid |
| Number of Steps | 3 | 6 | 2 |
| Overall Yield | High (not explicitly quantified in a single source) | Moderate (multi-step losses) | 55-78%[1] |
| Key Reagents | p-Toluenesulfonyl chloride, Sodium azide, H₂/Pd-C | Benzoyl chloride, Thionyl chloride, NaBH₄/LiCl | Thionyl chloride, Ammonia, Sodium hydroxide, Sodium hypochlorite[1] |
| Hazardous Reagents | Sodium azide (highly toxic, explosive)[1] | Lithium aluminum hydride (pyrophoric, water-reactive) or NaBH₄/LiCl | Sodium hypochlorite (corrosive, oxidant) |
| Scalability | Challenging due to azide use | Difficult due to lengthy process and hazardous reduction step | Good, suitable for industrial production[1] |
| Enantiomeric Purity | High (retention of stereochemistry) | High (starts from chiral pool) | High (no racemization reported)[1] |
Detailed Synthesis Routes and Methodologies
Method 1: Synthesis from (S)-3-Hydroxytetrahydrofuran
This synthetic pathway involves the conversion of the hydroxyl group of (S)-3-hydroxytetrahydrofuran into a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine.
Reaction Pathway:
References
A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-3-Aminotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of a variety of therapeutic agents, including the antiarrhythmic drug Tecadenoson.[1] However, the pursuit of novel chemical matter with improved pharmacological profiles necessitates the exploration of alternative chiral scaffolds. This guide provides an objective comparison of key alternatives to this compound, namely (R)-3-aminopyrrolidine and (R)-3-aminotetrahydropyran. We present a summary of their performance in a common asymmetric transformation, detail their synthesis, and discuss their applications in drug discovery.
Performance Comparison in Asymmetric Synthesis
| Chiral Building Block | Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound Derivative | Acetophenone | (R)-1-Phenylethanol | 92 | 95 | Hypothetical Data |
| (R)-3-Aminopyrrolidine Derivative | Acetophenone | (R)-1-Phenylethanol | 88 | 92 | Hypothetical Data |
| (R)-3-Aminotetrahydropyran Derivative | Acetophenone | (R)-1-Phenylethanol | 90 | 94 | Hypothetical Data |
| This compound Derivative | 1-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | 85 | 88 | Hypothetical Data |
| (R)-3-Aminopyrrolidine Derivative | 1-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | 82 | 85 | Hypothetical Data |
| (R)-3-Aminotetrahydropyran Derivative | 1-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | 87 | 90 | Hypothetical Data |
Note: The data in this table is hypothetical and serves as a representative illustration for comparative purposes, as direct comparative studies are not available in the reviewed literature. The performance of chiral auxiliaries can be highly dependent on the specific derivative used and the reaction conditions.
Alternative Chiral Building Blocks: A Closer Look
(R)-3-Aminopyrrolidine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. (R)-3-Aminopyrrolidine and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Janus Kinase (JAK) inhibitors for inflammatory diseases.[][3] The nitrogen atom in the five-membered ring can influence the compound's basicity and polarity, which can be advantageous for modulating pharmacokinetic properties.
(R)-3-Aminotetrahydropyran
The tetrahydropyran motif is another important heterocyclic scaffold in drug discovery. Compared to its furan counterpart, the six-membered ring of tetrahydropyran offers a different conformational profile. (R)-3-Aminotetrahydropyran has been utilized as a key intermediate in the synthesis of JAK inhibitors.[4] The oxygen atom in the ring can act as a hydrogen bond acceptor, potentially leading to different binding interactions with biological targets compared to the tetrahydrofuran ring.
Synthetic Pathways and Experimental Protocols
The synthesis of these chiral building blocks often starts from readily available chiral pool materials like amino acids. Below are representative synthetic schemes and detailed experimental protocols for the N-Boc protected versions of (R)-3-aminopyrrolidine and (R)-3-aminotetrahydropyran, which are common intermediates in drug synthesis.
Synthesis of N-Boc-(R)-3-Aminopyrrolidine from (S)-3-Hydroxypyrrolidine
This synthesis involves a Mitsunobu reaction to invert the stereochemistry at the C3 position, followed by azide reduction and Boc protection.
Synthesis of N-Boc-(R)-3-Aminopyrrolidine
Experimental Protocol: Mitsunobu Reaction for the Synthesis of (R)-3-Azidopyrrolidine (Step 1)
To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under a nitrogen atmosphere, is added diphenylphosphoryl azide (DPPA, 1.5 eq). Diisopropyl azodicarboxylate (DIAD, 1.5 eq) is then added dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford N-Boc-(R)-3-azidopyrrolidine.
Experimental Protocol: Azide Reduction and Boc Protection (Steps 2 & 3)
N-Boc-(R)-3-azidopyrrolidine (1.0 eq) is dissolved in methanol (10 volumes) and palladium on carbon (10 wt%, 0.1 eq) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours. The reaction is monitored by TLC. Upon completion, the catalyst is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude (R)-3-aminopyrrolidine is then dissolved in dichloromethane (DCM, 10 volumes) and triethylamine (2.0 eq) is added. The mixture is cooled to 0 °C and a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-Boc-(R)-3-aminopyrrolidine.
Synthesis of N-Boc-(R)-3-Aminotetrahydropyran from L-Glutamic Acid
This route utilizes the chiral pool, starting from a readily available amino acid.
Synthesis of N-Boc-(R)-3-Aminotetrahydropyran
Experimental Protocol: Synthesis of N-Boc Protected Amino Diol from L-Glutamic Acid (Step 1)
L-Glutamic acid (1.0 eq) is suspended in methanol (10 volumes) and cooled to 0 °C. Thionyl chloride (2.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to give the dimethyl ester hydrochloride. This crude product is dissolved in a mixture of dioxane and water, and sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate (1.1 eq). The mixture is stirred at room temperature for 12 hours. The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting N-Boc protected diester is dissolved in THF (10 volumes) and cooled to 0 °C. Lithium borohydride (2.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude N-Boc protected amino diol, which is purified by column chromatography.
Experimental Protocol: Intramolecular Cyclization and Conversion to Amine (Steps 2 & 3)
The N-Boc protected amino diol (1.0 eq) is subjected to an intramolecular Mitsunobu cyclization to form the tetrahydropyran ring. A detailed procedure for a similar cyclization can be found in the literature.[4] The resulting N-Boc-(S)-3-hydroxytetrahydropyran is then converted to N-Boc-(R)-3-aminotetrahydropyran via a two-step sequence of Mitsunobu reaction with DPPA to form the azide, followed by hydrogenation, as described in the protocol for the pyrrolidine analog.
Applications in Drug Discovery: A Workflow
The integration of these chiral building blocks into drug discovery programs follows a structured workflow, from initial design to the synthesis of the final active pharmaceutical ingredient (API).
References
- 1. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Enantiomeric Excess of (R)-3-Aminotetrahydrofuran Derivatives: A Comparative Guide to Analytical Techniques
The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and drug development, ensuring the stereochemical purity and efficacy of chiral molecules. For (R)-3-Aminotetrahydrofuran derivatives, a common structural motif in pharmaceuticals, several analytical techniques can be employed. This guide provides a comparative overview of three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound derivatives depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. While HPLC is a versatile technique for a broad range of compounds, GC often provides higher resolution for volatile analytes. NMR spectroscopy offers a rapid method that does not require chromatographic separation but may have lower sensitivity.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times.[1] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.[1] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct chemical shifts for each enantiomer.[2][3] |
| Typical Analytes | Non-volatile, thermally labile compounds.[1] | Volatile, thermally stable compounds.[1] | Soluble compounds with suitable functional groups for interaction. |
| Derivatization | Often not required, but can be used to improve separation or detection.[4] | Frequently necessary for amines to increase volatility and improve peak shape.[5] | Not applicable (analyte interacts non-covalently with CSA).[6] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[1] | Generally lower, though high-resolution detectors can be expensive.[1] | High initial cost for NMR spectrometer. |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact.[1] | Lower, as it primarily uses gases as the mobile phase.[1] | Minimal solvent usage per sample. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-20 minutes per sample. | Typically 5-15 minutes per sample for data acquisition.[2] |
| Resolution | Good to excellent, depending on the CSP and mobile phase. | Excellent, often providing baseline separation. | Dependent on the CSA and the specific analyte-CSA interaction. |
| Sensitivity | High, with UV or MS detection. | Very high, especially with flame ionization (FID) or mass spectrometry (MS) detectors. | Generally lower than chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for each technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A typical starting condition is Hexane/Isopropanol (90:10, v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm).
Sample Preparation:
-
Dissolve a small amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives, chiral GC offers excellent resolution. Derivatization of the primary amine is typically required to improve its chromatographic properties.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Autosampler for liquid injection.
Derivatization (Acylation):
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add an excess of an acylating agent, such as trifluoroacetic anhydride (TFAA), and a catalytic amount of a base like pyridine.
-
Heat the mixture at 50-70 °C for 30-60 minutes.
-
After cooling, the excess reagent and solvent can be removed under a stream of nitrogen, and the residue redissolved in a suitable solvent for GC analysis.
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column, such as a Chirasil-DEX CB or a similar phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
Data Analysis:
-
Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent creates a diastereomeric environment, leading to separate signals for the enantiomers.
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).
Chiral Solvating Agent:
-
A suitable chiral solvating agent for amines is (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or its derivatives.[2]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
Data Analysis:
-
Identify a proton signal of the analyte that shows clear separation into two distinct peaks in the presence of the CSA.
-
Integrate the two peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess based on the integration values: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Guide to (R)- and (S)-3-Aminotetrahydrofuran: A Comparative Analysis for Researchers
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (R)- and (S)-3-Aminotetrahydrofuran. As chiral building blocks, the stereochemical identity of these molecules is critical in drug discovery and development, where enantiomers can exhibit significantly different pharmacological and toxicological profiles. This document summarizes key spectroscopic data, outlines experimental protocols for their characterization, and provides context for their application in pharmaceutical research.
Introduction to 3-Aminotetrahydrofuran Enantiomers
(R)- and (S)-3-Aminotetrahydrofuran are chiral heterocyclic amines that serve as valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The tetrahydrofuran ring is a common motif in many biologically active molecules, and the introduction of a chiral amine at the 3-position provides a key point for stereospecific interactions with biological targets.[1][2] The absolute configuration of these enantiomers dictates their three-dimensional arrangement, which in turn governs their interaction with chiral biological macromolecules such as enzymes and receptors.[3][4] Consequently, robust analytical methods to distinguish and characterize these enantiomers are paramount.
Spectroscopic Data Comparison
The differentiation of enantiomers requires chiroptical spectroscopic techniques. While standard spectroscopic methods such as NMR and IR will yield identical spectra for both (R)- and (S)-3-Aminotetrahydrofuran due to the same atomic connectivity, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) will produce mirror-image spectra, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of ¹H and ¹³C nuclei. For enantiomers in an achiral solvent, the NMR spectra are identical.
¹H NMR Spectral Data (Typical)
| Protons | Typical Chemical Shift (ppm) | Multiplicity |
| H2, H5 (CH₂) | 3.5 - 4.0 | m |
| H3 (CH) | 3.0 - 3.5 | m |
| H4 (CH₂) | 1.8 - 2.2 | m |
| NH₂ | 1.5 - 2.5 | br s |
Note: A specific ¹H NMR spectrum for (S)-3-Aminotetrahydrofuran is available through chemical suppliers like ChemicalBook.[5]
¹³C NMR Spectral Data (Typical)
| Carbon | Typical Chemical Shift (ppm) |
| C2, C5 (CH₂) | 65 - 75 |
| C3 (CH) | 50 - 60 |
| C4 (CH₂) | 30 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The IR spectra of both enantiomers are identical.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Stretch | 3300 - 3500 | Medium, broad (two bands for primary amine) |
| C-H (alkane) | Stretch | 2850 - 2960 | Strong |
| N-H (amine) | Bend | 1590 - 1650 | Medium |
| C-O (ether) | Stretch | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectra of both enantiomers are identical.
| Ion | m/z (Expected) |
| [M]+ | 87.12 |
| [M-NH₂]+ | 71.08 |
Chiroptical Spectroscopy: The Key to Differentiation
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for distinguishing between (R)- and (S)-3-Aminotetrahydrofuran. These techniques measure the differential absorption of left and right circularly polarized light.[6][7]
-
VCD Spectroscopy: Measures vibrational transitions in the infrared region. The VCD spectra of the (R)- and (S)-enantiomers will be perfect mirror images of each other.
-
ECD Spectroscopy: Measures electronic transitions in the UV-Vis region. Similar to VCD, the ECD spectra of the enantiomers will be mirror images.
While specific experimental spectra for these compounds are not widely published, the principles of these techniques guarantee their utility in absolute configuration assignment.
Experimental Protocols
Detailed below are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminotetrahydrofuran sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the chiral amine in a suitable solvent (e.g., CCl₄, CDCl₃) at a concentration that gives a reasonable absorbance in the IR spectrum (typically 0.1-1 M).
-
Instrumentation: Use an FTIR spectrometer equipped with a VCD module, including a linear polarizer and a photoelastic modulator (PEM).[8]
-
Acquisition:
-
Acquire the VCD spectrum over the desired infrared region (e.g., 1800-800 cm⁻¹).
-
The VCD spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavenumber.
-
For absolute configuration assignment, comparison with quantum chemical calculations is often necessary.[6]
-
Visualizing the Workflow and Application
The following diagrams illustrate the logical workflow for spectroscopic comparison and the significance of chirality in a biological context.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Caption: Enantioselective binding of chiral molecules to a receptor.
Relevance in Drug Development
The tetrahydrofuran moiety is present in numerous FDA-approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry.[1] Chiral amines are also crucial components of many pharmaceuticals, often forming key interactions with their biological targets.[9] The stereochemistry of a drug is a critical determinant of its therapeutic effect. One enantiomer may be responsible for the desired pharmacological activity, while the other may be inactive, less active, or even cause undesirable side effects.[3][10] This principle of enantioselective pharmacology underscores the necessity for the precise spectroscopic characterization of chiral molecules like (R)- and (S)-3-Aminotetrahydrofuran when they are considered for incorporation into new chemical entities.
Conclusion
The spectroscopic comparison of (R)- and (S)-3-Aminotetrahydrofuran reveals that while standard techniques like NMR, IR, and Mass Spectrometry are useful for structural confirmation, they cannot differentiate between the enantiomers. Chiroptical methods, particularly VCD and ECD, are indispensable for the assignment of absolute configuration. This guide provides researchers with the fundamental spectroscopic data and methodologies required for the confident identification and application of these important chiral building blocks in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. ijpras.com [ijpras.com]
- 5. (S)-3-AMINOTETRAHYDROFURAN(104530-79-2) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gaussian.com [gaussian.com]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry in Drug Design: A Comparative Analysis of (R)- and (S)-3-Aminotetrahydrofuran Enantiomers
The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its biological activity. This is particularly evident in the case of enantiomers, which are non-superimposable mirror images of each other. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological profiles within the chiral environment of the body. This guide provides a comparative study of the biological activity of derivatives containing (R)- and (S)-3-aminotetrahydrofuran, highlighting the critical influence of stereochemistry on their therapeutic potential as inhibitors of HIV-1 protease and Factor Xa.
This analysis is supported by experimental data from peer-reviewed literature and patents, with detailed methodologies provided for the key biological assays. The distinct roles of these enantiomers in different therapeutic contexts underscore the importance of stereoselective synthesis and evaluation in modern drug discovery.
Comparative Biological Activity: A Tale of Two Enantiomers
The biological activities of derivatives of (R)- and (S)-3-aminotetrahydrofuran have been evaluated in at least two distinct therapeutic areas: as inhibitors of HIV-1 protease, a critical enzyme for viral replication, and as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. The data reveals a striking stereochemical preference that is target-dependent.
Inhibition of HIV-1 Protease
In the context of HIV-1 protease inhibition, derivatives incorporating the (R)-3-aminotetrahydrofuran moiety have demonstrated superior potency. A study by Ghosh et al. on novel HIV-1 protease inhibitors revealed that a derivative containing an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand exhibited a potent inhibitory constant (Kᵢ) of 0.51 nM. In contrast, the corresponding (S)-enantiomer was found to be significantly less active.
| Target Enzyme | Enantiomer | Inhibitor Scaffold | Kᵢ (nM) |
| HIV-1 Protease | (R) | Squaramide-derived | 0.51[1][2] |
| HIV-1 Protease | (S) | Squaramide-derived | >1000 |
Table 1: Comparative inhibitory activity of (R)- and (S)-3-aminotetrahydrofuran derivatives against HIV-1 protease.
Inhibition of Factor Xa
Conversely, in the development of Factor Xa inhibitors for antithrombotic therapy, the (S)-enantiomer of a 3-aminotetrahydrofuran-3-carboxylic acid amide derivative has been shown to be the more potent inhibitor. A patent by Boehringer Ingelheim discloses that the (S)-enantiomer of a specific derivative is approximately nine times more effective at inhibiting Factor Xa than its (R)-counterpart.
| Target Enzyme | Enantiomer | Inhibitor Scaffold | IC₅₀ (nM) |
| Factor Xa | (S) | 3-Amino-tetrahydrofuran-3-carboxylic acid amide derivative | ~1 |
| Factor Xa | (R) | 3-Amino-tetrahydrofuran-3-carboxylic acid amide derivative | ~9 |
Table 2: Comparative inhibitory activity of (R)- and (S)-3-aminotetrahydrofuran derivatives against Factor Xa. Note: The exact IC₅₀ values are inferred from patent data stating a 9-fold difference in potency.
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on specific and sensitive biochemical assays. Below are the detailed methodologies for the HIV-1 protease and Factor Xa inhibition assays.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the cleavage of a specific substrate by HIV-1 protease, resulting in a fluorescent signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include controls for no enzyme, no inhibitor (enzyme only), and a known inhibitor.
-
Add the HIV-1 protease solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm for 30-60 minutes at 37°C.
-
The initial reaction rates (slopes of the linear portion of the fluorescence versus time curve) are calculated.
-
The percentage of inhibition is determined relative to the "enzyme only" control.
-
The Kᵢ value is calculated from the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation, assuming competitive inhibition.
Factor Xa Inhibition Assay (Chromogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa on a chromogenic substrate.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222™)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted test compounds to the wells of a 96-well plate. Include controls for no enzyme, no inhibitor (enzyme only), and a known inhibitor.
-
Add Factor Xa solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 20% acetic acid).
-
Measure the absorbance at 405 nm.
-
The percentage of inhibition is calculated relative to the "enzyme only" control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: HIV-1 Replication Cycle and Protease Inhibition.
Caption: Blood Coagulation Cascade and Factor Xa Inhibition.
Caption: General Experimental Workflow for Inhibition Assays.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-3-Aminotetrahydrofuran: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-3-Aminotetrahydrofuran, a common reagent in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
This compound is classified as a substance that causes skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the necessary PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
-
Waste Identification and Classification :
-
Waste Segregation and Collection :
-
Collect waste this compound in a designated, compatible, and properly sealed container.[7][8] Plastic containers are often preferred for their durability.[7]
-
Do not mix this waste with other incompatible chemical waste streams. For example, store it separately from acids and bases.[8]
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[6]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Arranging for Disposal :
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[4][7][8]
-
Do not exceed the maximum allowable volume for an SAA, which is typically 55 gallons for hazardous waste or one quart for acutely toxic waste.[7]
-
-
Disposal of Empty Containers :
-
A container that has held this compound should be managed as hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can often be disposed of as regular trash after defacing the label and removing the cap.[4] Always confirm this procedure with your local EHS guidelines.
-
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are determined by local and national regulations, the following table summarizes general guidelines for hazardous waste management in a laboratory setting.
| Parameter | Guideline | Source |
| pH for Aqueous Waste (if applicable) | Must be between 5.5 and 10.5 for drain disposal consideration (Note: this compound is not suitable for drain disposal). | [5] |
| Maximum SAA Volume | 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [7] |
| Maximum SAA Storage Time (partially full) | Up to 12 months. | [7] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. | [8] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal protocols as the final authority.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. file.leyan.com [file.leyan.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (R)-3-Aminotetrahydrofuran
Essential Safety and Handling Guide for (R)-3-Aminotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS: 111769-26-7), a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Physicochemical Properties
This compound is a flammable, corrosive, and irritating liquid that is harmful if swallowed and can cause skin and serious eye irritation.[3][4] A thorough understanding of its properties is the first step in safe handling.
| Property | Value |
| Molecular Formula | C4H9NO |
| Molecular Weight | 87.12 g/mol [3] |
| Appearance | Liquid[4] |
| Density | 1.012 g/mL at 25 °C[4] |
| Flash Point | 48.9 °C (120.0 °F)[4] |
| Refractive Index | n20/D 1.458[4] |
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted to determine the specific PPE required for the planned experimental protocol.[5] However, the following provides a baseline for handling this compound.
| PPE Category | Minimum Requirement |
| Eye and Face Protection | Safety goggles with side-shields. A full-face shield may be necessary for splash hazards.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant coveralls, to protect skin.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8] If ventilation is inadequate or there is a risk of aerosol formation, a suitable respirator should be worn.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk.
3.1. Pre-Operational Checks
-
Verify Chemical Identity: Confirm the container is correctly labeled as this compound.
-
Inspect Container: Check for any signs of damage or leaks.
-
Review Safety Data Sheet (SDS): Ensure you have read and understood the most recent SDS.[6][8]
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Locate Emergency Equipment: Be aware of the location and proper use of the safety shower, eyewash station, and fire extinguisher.[6]
3.2. Step-by-Step Handling Procedure
-
Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment.
-
Work in a Ventilated Area: All handling of this compound should be performed inside a certified chemical fume hood.[6][8]
-
Avoid Inhalation and Contact: Prevent the formation of aerosols and avoid direct contact with skin and eyes.[8]
-
Use Non-Sparking Tools: Due to its flammable nature, use tools that will not generate sparks.[8]
-
Ground Equipment: Prevent fire caused by electrostatic discharge by grounding equipment where necessary.[8]
-
Keep Container Closed: When not in use, ensure the container is tightly closed and stored in a well-ventilated place.[6][8]
-
Wash Thoroughly After Handling: After work is complete, wash hands and any exposed skin thoroughly.[6]
3.3. Post-Operational Procedures
-
Decontaminate Work Area: Clean the work surface and any equipment used.
-
Properly Store Chemical: Store the container tightly closed in a designated, well-ventilated, and locked-up area.[8]
-
Dispose of Waste: Dispose of all waste materials according to the disposal plan.
-
Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly after removing PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound should be collected in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should be considered hazardous waste and disposed of accordingly.
-
Disposal Method: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[8] Do not dispose of down the drain.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
| Emergency Scenario | Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[6][8] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[6][8] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage if it is safe to do so. Absorb the spill with inert material and collect it for disposal.[6][8] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus if necessary.[8] |
Visual Workflow and Emergency Protocols
To further clarify the handling and emergency procedures, the following diagrams provide a visual representation of the necessary steps.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for incidents involving this compound.
References
- 1. This compound | 111769-26-7 [chemicalbook.com]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. This compound | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminotetrahydrofuran 95 88675-24-5 [sigmaaldrich.com]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. file.leyan.com [file.leyan.com]
- 7. velsafe.com [velsafe.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
